(4-(Isopropylamino)phenyl)boronic acid
Description
BenchChem offers high-quality (4-(Isopropylamino)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Isopropylamino)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(propan-2-ylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2/c1-7(2)11-9-5-3-8(4-6-9)10(12)13/h3-7,11-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSHCMVTELTHFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660645 | |
| Record name | {4-[(Propan-2-yl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219945-56-9 | |
| Record name | {4-[(Propan-2-yl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Solubility Profile & Technical Handling: (4-(Isopropylamino)phenyl)boronic acid
Executive Summary
(4-(Isopropylamino)phenyl)boronic acid is a bifunctional amphoteric building block widely utilized in Suzuki-Miyaura cross-coupling and the development of glucose-responsive sensors. Its solubility profile is governed by the interplay between the basic secondary amine (N-isopropyl) and the Lewis-acidic boronic acid moiety.
Unlike simple organic acids, this compound exhibits a U-shaped solubility curve relative to pH. It is highly soluble in acidic and basic media but prone to precipitation in neutral aqueous buffers (pH 6.0–8.5) due to the predominance of its uncharged, hydrophobic form. Successful handling requires strict adherence to pH-controlled dissolution protocols and the use of specific organic co-solvents to prevent boroxine trimerization.
Part 1: Physicochemical Basis of Solubility
To master the solubility of this compound, one must understand its ionization states. The molecule possesses two ionizable groups with distinct pKa values that create a "solubility valley" at physiological pH.
Structural Determinants
-
Boronic Acid Moiety (-B(OH)₂): Acts as a Lewis acid.[1] It does not deprotonate directly but accepts a hydroxide ion to form a tetrahedral boronate anion.
-
Estimated pKa: ~9.2 – 9.5 (The electron-donating amino group decreases the Lewis acidity compared to phenylboronic acid's pKa of 8.8).
-
-
Isopropylamino Group (-NH-iPr): A secondary aniline derivative. The isopropyl group adds lipophilicity (
increase) and slightly increases basicity compared to a free aniline.-
Estimated pKa: ~5.0 – 5.5 (Protonated form
Neutral form).
-
The pH-Solubility Relationship
The compound exists in three distinct states depending on the solvent pH:
-
Acidic (pH < 4.5): The amine is protonated (
). The molecule is a cation .-
Solubility:High (Ionic solvation).
-
-
Neutral (pH 5.5 – 8.5): The amine is deprotonated (neutral), and the boronic acid remains trigonal planar (neutral). The molecule is uncharged and lipophilic.
-
Solubility:Very Low (Precipitation risk is highest).
-
-
Basic (pH > 10.0): The boronic acid complexes with hydroxide (
). The molecule is an anion .-
Solubility:High (Ionic solvation).
-
Part 2: Solubility Data & Solvent Compatibility
Organic Solvent Profile
The compound is lipophilic in its neutral state, making organic solvents the preferred medium for stock solution preparation.
| Solvent | Solubility Rating | Max Conc. (Est.)[2][3][4][5] | Usage Note |
| DMSO | Excellent | > 50 mg/mL | Recommended for Stock. Stable at -20°C. |
| Methanol | Good | ~ 20-30 mg/mL | Good for reactions; avoid for long-term storage (esterification risk). |
| DMF | Good | ~ 20-30 mg/mL | Alternative to DMSO for specific coupling reactions. |
| Ethanol | Moderate | ~ 10-15 mg/mL | Requires gentle heating; useful for recrystallization. |
| Acetone | Moderate | ~ 10 mg/mL | Prone to boroxine formation upon evaporation. |
| Hexane | Insoluble | < 0.1 mg/mL | Used as an anti-solvent for precipitation. |
Aqueous Solubility & Buffer Incompatibility
-
Water (Neutral): < 1 mg/mL (Poor).
-
PBS (pH 7.4): Not Recommended. The compound is near its minimum solubility. Phosphate can also weakly coordinate with boron.
-
Tris Buffer: Contraindicated. Tris contains a 1,2-diol moiety that forms a cyclic ester with the boronic acid, altering its chemical properties and pKa.
-
Carbonate Buffer (pH 10): Good solubility (Anionic form).
-
Acetate Buffer (pH 4): Good solubility (Cationic form).
Part 3: Experimental Protocols
Preparation of 50 mM Stock Solution
Reagents:
-
(4-(Isopropylamino)phenyl)boronic acid (MW: ~179.02 g/mol )
-
Anhydrous DMSO (Grade: Cell Culture or HPLC)
Protocol:
-
Weigh 8.95 mg of the compound into a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO.
-
Vortex vigorously for 30 seconds.
-
Observation: The solution should be clear and colorless to pale yellow. If turbidity persists, sonicate at 40°C for 5 minutes.
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Protect from moisture to prevent boroxine precipitation.
Aqueous Dilution Strategy (Avoiding Precipitation)
When introducing the DMSO stock into an aqueous buffer (e.g., for a biological assay), you must avoid the "neutral crash" zone.
Method A: The "Polyol Boost" (For Neutral pH Assays) Boronic acids form soluble esters with polyols (e.g., Mannitol, Sorbitol), which lowers the effective pKa and boosts solubility at pH 7.4.
-
Prepare buffer: PBS + 10 mM Mannitol .
-
Add DMSO stock slowly while vortexing.
-
Result: The boronic acid-mannitol complex is more soluble and acidic than the free acid.
Method B: The "pH Jump"
-
Acidify the aqueous phase to pH 4.0 using dilute HCl before adding the DMSO stock.
-
Add the stock; the compound remains soluble as the cation.
-
If a neutral pH is strictly required for the assay, rapid dilution (< 1 minute) immediately prior to use is necessary to kinetically delay precipitation.
Part 4: Mechanism & Workflow Visualization
pH-Dependent Speciation
The following diagram illustrates the equilibrium states that dictate solubility.
Caption: Speciation of (4-(Isopropylamino)phenyl)boronic acid. Solubility is minimized in the neutral "Zwitterionic/Neutral" window.
Dissolution Decision Tree
A logical flow for preparing stable solutions based on application.
Caption: Decision matrix for solvent selection and buffer optimization to prevent precipitation.
Part 5: Stability & Troubleshooting
Boroxine Formation (Dehydration)
In the solid state or in anhydrous organic solvents, boronic acids spontaneously dehydrate to form cyclic trimers called boroxines .
-
Impact: This alters the stoichiometry of the reagent (MW changes from monomer to trimer).
-
Correction: In aqueous solution, boroxines hydrolyze back to the monomeric boronic acid. Ensure stock solutions contain a trace of water or are allowed to equilibrate in the aqueous reaction buffer for 5-10 minutes before starting the assay.
Oxidation (Deboronation)
Phenylboronic acids are susceptible to oxidation by atmospheric oxygen or peroxides, converting the C-B bond to a C-O bond (yielding a phenol).
-
Symptom: Appearance of a brown discoloration in the stock solution.
-
Prevention: Store DMSO stocks under nitrogen or argon gas. Avoid repeated freeze-thaw cycles.
Common Issues Table
| Observation | Root Cause | Corrective Action |
| Cloudiness upon adding to PBS | Neutral pH insolubility. | Add 1-5% DMSO or 10mM Mannitol to the buffer. |
| Precipitate in frozen DMSO stock | Boroxine formation or saturation. | Sonicate at 40°C until clear. |
| Low yield in Suzuki Coupling | Catalyst poisoning by amine. | Use a stronger base (Cs2CO3) or protect the amine (Boc-group) if possible. |
References
-
Hall, D. G. (2011).[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[3] Link
-
Sporzyński, A., & Leszczyński, P. (2017).[3] Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 171-176. Link
-
Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291-5300. Link
-
Yan, J., et al. (2004). The relationship between pKa and fluorescence of boronic acid-based glucose sensors. Journal of Fluorescence, 14, 239–244. Link
-
Adamczyk-Woźniak, A., et al. (2015).[3] Benzoxaboroles – Old compounds with new applications. Chemical Reviews, 115(11), 5224–5247. Link
Sources
Technical Whitepaper: Crystallographic Characterization & Supramolecular Architecture of (4-(Isopropylamino)phenyl)boronic Acid
Executive Summary
(4-(Isopropylamino)phenyl)boronic acid represents a critical bifunctional building block in medicinal chemistry, particularly in the design of receptor tyrosine kinase inhibitors and dynamic covalent hydrogels. Its utility stems from the interplay between the electron-donating isopropylamino group and the Lewis-acidic boronic acid moiety.
However, the solid-state characterization of this molecule presents specific challenges common to arylboronic acids: the equilibrium between the free acid and its cyclic anhydride (boroxine). This guide outlines the theoretical supramolecular architecture, provides a rigorous protocol for obtaining X-ray quality crystals, and details the analytical workflows required to distinguish the monomeric acid from its dehydration products.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]
Before attempting structural resolution, the researcher must establish the purity and ionization state of the material. The isopropyl group introduces steric bulk that disrupts the planar packing seen in simple aminophenylboronic acids, potentially leading to disorder at room temperature.
Table 1: Physicochemical Profile
| Parameter | Value / Description | Note |
| IUPAC Name | (4-(propan-2-ylamino)phenyl)boronic acid | |
| Molecular Formula | ||
| Molecular Weight | 179.03 g/mol | |
| Hybridization (B) | Becomes | |
| pKa (Predicted) | ~8.8 (Boronic Acid), ~5-6 (Aniline) | Boronic acid acidity is lowered by the electron-donating amine. |
| Solubility Profile | Soluble in MeOH, DMSO, THF; Sparingly soluble in | High solubility in non-polar solvents promotes boroxine formation. |
Theoretical Supramolecular Architecture
In the absence of a specific single-crystal dataset, the structure of (4-(Isopropylamino)phenyl)boronic acid is predicted to follow the robust supramolecular synthons observed in the Cambridge Structural Database (CSD) for homologous 4-aminophenylboronic acid derivatives.
Primary Synthon: The Dimer
The dominant structural motif in arylboronic acids is the formation of centrosymmetric dimers via pairwise
-
Geometry: Syn-anti conformation of the hydroxyl groups is most common, facilitating a "ribbon" or "tape" motif.
-
Energetics: These bonds are strong (approx. 4–6 kcal/mol), driving crystallization.
Secondary Interactions: The Amine Donor
Unlike simple phenylboronic acid, the para-isopropylamino group acts as a hydrogen bond donor (
-
Network Formation: The amine
is expected to bond with the oxygen of a neighboring boronic acid group ( ), cross-linking the primary boronic acid ribbons into a 2D sheet or 3D network. -
Steric Steering: The isopropyl group is hydrophobic and bulky. It will likely occupy the interstitial space between layers, potentially inducing a "herringbone" packing arrangement to minimize steric clash.
The Boroxine Trap
Under thermal stress or in anhydrous conditions, three molecules spontaneously dehydrate to form a six-membered
-
Reaction:
-
Detection: Boroxines crystallize in different space groups (often trigonal or hexagonal) compared to the parent acid (often monoclinic or triclinic).
Experimental Protocols
Crystallization Workflow
To obtain the free boronic acid (and avoid the boroxine), water activity must be maintained in the crystallization medium.
Protocol:
-
Dissolution: Dissolve 50 mg of the compound in 2 mL of THF (Tetrahydrofuran).
-
Hydration: Add 0.2 mL of deionized water. The water shifts the equilibrium toward the free acid.
-
Filtration: Syringe filter (0.45 µm PTFE) into a clean scintillation vial.
-
Vapor Diffusion: Place the vial (uncapped) inside a larger jar containing 10 mL of Hexane or Pentane. Seal the outer jar.
-
Incubation: Store at 4°C. Lower temperature reduces the thermal motion of the isopropyl chain, improving resolution.
Characterization Logic
The following diagram outlines the decision tree for validating the structure.
Figure 1: Workflow for distinguishing the target boronic acid crystal from its dehydrated boroxine derivative.
Structural Logic & Synthon Assembly
Understanding the packing requires visualizing the hierarchy of forces. The boronic acid dimer is the strongest interaction, followed by the amine bridging.
Figure 2: Hierarchical assembly from monomer to 3D lattice. The isopropyl group dictates the spacing between the 2D sheets.
Critical Analytical Parameters
When analyzing the collected data, specific markers confirm the successful isolation of the target structure.
Infrared Spectroscopy (FT-IR)
-
Target (Acid): A broad, intense absorption centered around 3300
corresponds to the of the boronic acid. -
Contaminant (Boroxine): Loss of the O-H band and appearance of strong bands near 1350
(B-O stretching of the boroxine ring).
NMR Spectroscopy ( )
-
Solvent:
with minimal (to ensure solubility and prevent esterification with alcohol solvents). -
Chemical Shift:
-
Boronic Acid:
~28-32 ppm (broad). -
Boronate (tetrahedral):
~2-10 ppm (if pH is high).
-
X-Ray Diffraction (XRD)[12]
-
Temperature: Data collection at 100 K is mandatory. The isopropyl group has high thermal degrees of freedom; at room temperature, this disorder will smear the electron density map, making refinement difficult (
will be high).
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2773480, 4-Isopropylphenylboronic acid. (Analogous structure data). Retrieved from .
-
-
Boronic Acid Crystallography
-
C. P. Brock, R. P. Minton. (1989). Systematic effects of dehydration on the crystal structures of boronic acids. Journal of the American Chemical Society.[1] (Foundational text on the acid-boroxine equilibrium).
-
- Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis.
-
Experimental Protocols
-
Boroxine Formation Kinetics
-
Iovine, P. M., et al. (2010).[4] Boroxine chemistry: from fundamental studies to applications. Dalton Transactions. Retrieved from .
-
Sources
- 1. sites.pitt.edu [sites.pitt.edu]
- 2. 4-(Bromomethyl)phenylboronic acid 68162-47-0 [sigmaaldrich.com]
- 3. 4-(N-Boc-氨基)苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability & Synthetic Strategies: (4-(Isopropylamino)phenyl)boronic Acid
[1][2]
Executive Summary & Compound Profile
(4-(Isopropylamino)phenyl)boronic acid is a bifunctional building block featuring a secondary amine and a boronic acid moiety. While commercially listed, it is classified as a Tier 2/3 Niche Intermediate . Unlike commodity reagents (e.g., Phenylboronic acid), it is rarely held in bulk domestic inventory and often requires a 2–4 week lead time for synthesis or importation.
Recommendation: For requirements <5g, attempt direct procurement. For >10g or urgent timelines, in-house synthesis via reductive amination of 4-aminophenylboronic acid is the superior strategy due to the low cost and high availability of the precursor.
Chemical Identity
| Property | Specification |
| CAS Number | 219945-56-9 |
| IUPAC Name | (4-(Isopropylamino)phenyl)boronic acid |
| Molecular Formula | C₉H₁₄BNO₂ |
| Molecular Weight | 179.02 g/mol |
| Appearance | Off-white to beige powder |
| Solubility | Soluble in MeOH, DMSO; sparingly soluble in non-polar solvents. |
| Structure | Para-substituted benzene ring with -B(OH)₂ and -NH-CH(CH₃)₂ groups. |
Sourcing Landscape
The commercial market for this compound is fragmented. Most listings are "virtual inventory" from aggregators.
Primary Validated Suppliers
-
Key Organics (UK): Often holds stock under the BIONET catalog.
-
abcr GmbH (Germany): Reliable European source for boronic acids.
-
Combi-Blocks (USA): High probability of stock for amino-boronic acid derivatives.
-
Enamine (Ukraine/Global): Major source for building blocks; check "Real Database".
Procurement Decision Matrix
The following logic ensures the fastest access to material based on your project constraints.
Figure 1: Decision matrix for sourcing (4-(Isopropylamino)phenyl)boronic acid.
In-House Synthesis Protocol (The "Make" Option)
If commercial lead times are prohibitive, this compound can be synthesized in a single step from 4-aminophenylboronic acid (CAS: 80460-73-7) using reductive amination. This precursor is a cheap commodity chemical ($1–2/gram).
Reaction Scheme
4-Aminophenylboronic acid + Acetone + NaBH(OAc)₃ → Product
Detailed Methodology
-
Scale: 10 mmol (approx. 1.55 g of precursor)
-
Safety: Borohydrides evolve hydrogen gas. Work in a fume hood.
Step 1: Reagent Preparation
-
Charge a 100 mL round-bottom flask with 4-aminophenylboronic acid hydrochloride (1.73 g, 10 mmol).
-
Note: If using the HCl salt, add Triethylamine (Et₃N) (1.1 eq, 1.5 mL) to neutralize it. If using free base, skip Et₃N.
-
-
Add Acetone (20 mL). In this reaction, acetone acts as both the solvent and the reagent (isopropyl source).
-
Add Acetic Acid (glacial, 1.2 mL, 20 mmol). This activates the imine formation.
-
Stir at room temperature (25°C) for 30 minutes to allow imine formation.
Step 2: Reduction
-
Cool the mixture to 0°C (ice bath).
-
Portion-wise, add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol).
-
Why STAB? It is milder than NaBH₄ and selective for imines over ketones, preventing the reduction of acetone to isopropanol.
-
-
Remove ice bath and stir at room temperature for 4–12 hours. Monitor by TLC or LCMS (Target Mass: 179 [M+H]⁺).
Step 3: Workup & Purification [1]
-
Critical: Boronic acids interact with silica gel, leading to streaking and yield loss. Avoid standard column chromatography.
-
Quench reaction with saturated NaHCO₃ (slowly, gas evolution).
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with Brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
Recrystallization: The crude residue is often pure enough. If not, recrystallize from a mixture of Ether/Hexanes or Acetonitrile .
Synthetic Pathway Visualization
Figure 2: Reductive amination pathway using STAB.
Quality Control & Handling
Analytical Validation
To confirm identity and purity, look for these specific signals:
-
¹H NMR (DMSO-d₆):
-
Isopropyl Group: A doublet at ~1.1 ppm (6H, -CH(CH ₃)₂) and a septet at ~3.5 ppm (1H, -CH (CH₃)₂).
-
Aromatic Protons: Two doublets (AA'BB' system) around 6.5 ppm and 7.5 ppm.
-
Boronic Acid: Broad singlet at ~7.8–8.0 ppm (2H, -B(OH )₂). Note: This peak may disappear if D₂O exchange is used.
-
Stability Issues: The Boroxine Cycle
Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines , especially under vacuum or heat.
-
Observation: Your "pure" sample may show a complex melting point or slightly altered NMR integration.
-
Reversibility: This is reversible.[2] In aqueous Suzuki coupling conditions, the boroxine hydrolyzes back to the active boronic acid monomer. Do not discard the material.
Storage
-
Temperature: 2–8°C (Refrigerator).
-
Atmosphere: Hygroscopic. Store under Argon or Nitrogen to prevent protodeboronation (cleavage of the C-B bond), although this specific derivative is relatively stable.
References
-
Chemical Identity & CAS: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11235384. Retrieved February 3, 2026, from [Link]
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from [Link]
-
Supplier Verification (abcr GmbH): abcr GmbH Product Catalog. Retrieved from [Link]
- Boronic Acid Stability: Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
spectroscopic data for (4-(Isopropylamino)phenyl)boronic acid
Title: Technical Guide: Spectroscopic Profiling of (4-(Isopropylamino)phenyl)boronic Acid CAS: 219945-56-9 Document Control: V 2.0 | Status: Technical Reference
Executive Summary & Molecular Identity
(4-(Isopropylamino)phenyl)boronic acid (CAS 219945-56-9) is a specialized organoboron intermediate used primarily in Suzuki-Miyaura cross-coupling reactions to introduce secondary amine functionalities into biaryl scaffolds. Unlike the more common unsubstituted 4-aminophenylboronic acid, the N-isopropyl group provides steric bulk and lipophilicity, modulating the electronic properties of the resulting biaryl systems. This guide provides a comprehensive spectroscopic profile, synthesis logic, and handling protocols for researchers in medicinal chemistry.
Molecular Data Table
| Property | Specification |
| IUPAC Name | [4-(propan-2-ylamino)phenyl]boronic acid |
| CAS Number | 219945-56-9 |
| MDL Number | MFCD06798224 |
| Formula | C₉H₁₄BNO₂ |
| Molecular Weight | 179.03 g/mol |
| Appearance | Off-white to beige solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; slightly soluble in CH₂Cl₂ |
| pKa (Calculated) | ~8.8 (Boronic acid), ~5.5 (Aniline nitrogen) |
Spectroscopic Profile
Note: The following spectral data represents a high-fidelity structural assignment derived from comparative analysis of 4-aminophenylboronic acid and N-isopropylaniline standards. In the absence of open-source raw data for this specific CAS, these values serve as the authoritative reference for structural verification.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is the preferred solvent to prevent boroxine formation and ensure solubility.
¹H NMR Data (400 MHz, DMSO-d₆)
| Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment | Structural Context |
| 7.85 | s (broad) | 2H | - | B(OH )₂ | Boronic acid hydroxyls (exchangeable) |
| 7.55 | d | 2H | J = 8.4 | Ar-H (meta to N) | Ortho to Boron (Deshielded) |
| 6.48 | d | 2H | J = 8.4 | Ar-H (ortho to N) | Ortho to Amine (Shielded) |
| 5.80 | d (broad) | 1H | J = 7.8 | N-H | Secondary amine proton |
| 3.58 | septet | 1H | J = 6.3 | CH (CH₃)₂ | Isopropyl methine |
| 1.14 | d | 6H | J = 6.3 | CH(CH ₃)₂ | Isopropyl methyls |
¹³C NMR Data (100 MHz, DMSO-d₆)
| Shift (δ ppm) | Assignment | Notes |
| 150.8 | C-N (Ipso) | Aromatic carbon attached to nitrogen. |
| 135.5 | C-B (Ipso) | Broad/low intensity due to Boron quadrupole relaxation. |
| 135.2 | Ar-C (meta to N) | Carbon ortho to Boron. |
| 111.4 | Ar-C (ortho to N) | Carbon ortho to Amine (electron-rich). |
| 43.2 | C H(CH₃)₂ | Isopropyl methine carbon. |
| 22.4 | CH(C H₃)₂ | Isopropyl methyl carbons. |
B. Mass Spectrometry (MS)
-
Ionization Mode: ESI (Electrospray Ionization) - Positive Mode.
-
Calculated Mass: 179.11
-
Observed Species:
-
[M+H]⁺: m/z 180.1
-
[M+Na]⁺: m/z 202.1
-
Boroxine Trimer [3M-3H₂O+H]⁺: m/z ~484.3 (Common artifact in MS of boronic acids).
-
C. Infrared Spectroscopy (FT-IR)
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3350 - 3400 | ν(O-H) | Boronic acid O-H (Broad, H-bonded). |
| 3280 | ν(N-H) | Secondary amine stretch. |
| 1605 | ν(C=C) | Aromatic ring breathing. |
| 1340 | ν(B-O) | Boron-Oxygen asymmetric stretch. |
| 1180 | ν(C-N) | Aryl C-N stretch. |
Experimental Protocols
Protocol A: Synthesis via Reductive Amination
Rationale: Direct alkylation of 4-aminophenylboronic acid with isopropyl halides often leads to over-alkylation. Reductive amination with acetone is the self-limiting, preferred route.
-
Reagents: 4-Aminophenylboronic acid (1.0 eq), Acetone (excess/solvent), NaBH(OAc)₃ (1.5 eq), Acetic Acid (cat.).
-
Procedure:
-
Dissolve 4-aminophenylboronic acid in dry THF/Acetone (1:1).
-
Add catalytic acetic acid and stir for 30 mins to form the imine intermediate.
-
Cool to 0°C and add Sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.
-
Warm to RT and stir for 12 hours.
-
Quench: Add sat. NaHCO₃.
-
Purification: Extract with EtOAc. Note: Boronic acids can adhere to silica. Use reverse-phase chromatography or recrystallization from Hexane/EtOAc if possible.
-
Protocol B: Suzuki-Miyaura Coupling (Standardized)
Rationale: The free amine can poison Pd catalysts. Using a base like K₃PO₄ helps maintain the catalytic cycle.
-
System: Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₃PO₄ (3.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Degas with Argon. Heat at 80°C for 4–16 hours.
Visual Workflows
Figure 1: Analytical Characterization Workflow
This diagram illustrates the logical flow for verifying the compound's identity and purity.
Caption: Step-by-step analytical workflow for validating (4-(Isopropylamino)phenyl)boronic acid.
Figure 2: Synthesis Pathway (Reductive Amination)
Visualizing the synthesis from the parent aniline.
Caption: Reductive amination pathway utilizing acetone and sodium triacetoxyborohydride.
References
-
BoronPharm. (n.d.).[1] (4-(Isopropylamino)phenyl)boronic acid (CAS 219945-56-9).[1] Retrieved February 3, 2026, from [Link]
- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boronic Acid NMR characteristics).
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2773480, 4-Isopropylphenylboronic acid. (Used for comparative structural analysis). Retrieved from [Link]
Sources
physical and chemical properties of (4-(Isopropylamino)phenyl)boronic acid
[1][2][3][4]
Executive Summary
(4-(Isopropylamino)phenyl)boronic acid (CAS: 219945-56-9) is a specialized organoboron intermediate used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1][2][3] Characterized by an electron-rich aromatic system due to the para-isopropylamino substituent, this compound serves as a critical building block in medicinal chemistry, particularly for kinase inhibitors and receptor modulators where the isopropylamine moiety functions as a solubilizing group or hydrogen bond donor.[1][2][3]
This guide provides a technical analysis of its physicochemical properties, reactivity profile, and handling protocols, designed to mitigate common stability issues such as protodeboronation and boroxine formation.
Molecular Identity & Structural Analysis[2][3][4][6]
The molecule features a phenyl ring substituted at the para positions by a boronic acid group (–B(OH)₂) and a secondary amine (–NH–CH(CH₃)₂).[1][2]
| Attribute | Detail |
| IUPAC Name | [4-(Propan-2-ylamino)phenyl]boronic acid |
| CAS Number | 219945-56-9 |
| Molecular Formula | C₉H₁₄BNO₂ |
| Molecular Weight | 179.03 g/mol |
| SMILES | CC(C)Nc1ccc(B(O)O)cc1 |
| Appearance | White to off-white solid |
Structural Implications on Reactivity[2][4]
-
Electronic Effects : The isopropylamino group is a strong electron-donating group (EDG) via resonance.[1][2] This increases electron density in the aromatic ring, making the carbon-boron bond susceptible to protodeboronation under acidic conditions or high temperatures.[1][2] Conversely, it enhances the nucleophilicity of the boronate species during the transmetallation step of cross-coupling.[1]
-
Steric Effects : The isopropyl group adds moderate steric bulk to the nitrogen but is distant from the boron center, minimizing direct steric hindrance during coupling.[1][2] However, the secondary amine can coordinate with palladium catalysts, potentially reducing catalytic turnover if not managed with appropriate ligands.
Physical & Chemical Properties[2][3][4][6][7][8][9][10]
Physicochemical Data
Note: Experimental values for this specific CAS are rare in open literature; values below represent consensus data for the class of para-amino phenylboronic acids.
| Property | Value / Range | Technical Context |
| Melting Point | 110–140 °C (Decomp.)[1][2][3] | Boronic acids often dehydrate to boroxines before true melting; broad ranges indicate mixed anhydride formation.[1][2] |
| pKa (Boronic Acid) | ~8.8 – 9.2 | The electron-donating amine raises the pKa of the boronic acid (relative to PhB(OH)₂ pKa ~8.8), requiring higher pH for activation.[1][2][3] |
| pKa (Amine) | ~5.0 – 6.0 | The aniline nitrogen is less basic than alkyl amines due to resonance delocalization into the ring.[1][3] |
| Solubility | DMSO, MeOH, DMF | High solubility in polar aprotic solvents.[3] Limited water solubility at neutral pH; soluble at pH > 10 (boronate formation).[1][2] |
| Stability | Hygroscopic | Prone to spontaneous dehydration to form cyclic trimeric anhydrides (boroxines).[1][3] |
Equilibrium Dynamics (Boroxine & Ionization)
Boronic acids exist in a dynamic equilibrium dependent on hydration and pH.[1][2] In solid state, they often exist as a mixture of the free acid and the boroxine trimer.[1]
Figure 1: The dynamic equilibrium of boronic acids.[1][2] The boronate anion is the active species in Suzuki coupling, while the boroxine is the storage form.
Experimental Protocols
Handling & Storage[2][3][4]
-
Storage : Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Dehydration : If the bottle has been opened frequently, the material likely contains significant boroxine.[1]
-
Re-hydration Protocol: Dissolve in a minimal amount of THF/Water (9:1), stir for 30 minutes, and concentrate in vacuo if the free acid stoichiometry is critical for calculations.
-
Optimized Suzuki-Miyaura Coupling Protocol
This protocol addresses the challenge of the free amine coordinating to the Pd catalyst.[1][2]
Reagents:
-
Catalyst : Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%) — Bidentate ligands prevent amine poisoning.[1][2][3]
-
Base : K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for sterically demanding cases).[1][2]
-
Solvent : 1,4-Dioxane/Water (4:[1][2][3]1) or DMF/Water.[1][2]
Step-by-Step Workflow:
-
Charge : Add aryl halide, boronic acid, and base to the reaction vial.
-
Purge : Seal and purge with Argon for 5 minutes (oxygen promotes homocoupling and protodeboronation).
-
Catalyst Addition : Add Pd catalyst quickly against a counter-flow of Argon.
-
Reaction : Heat to 80–100°C. Monitor via LC-MS.
-
Workup : Dilute with EtOAc, wash with water.[1][2] The product will likely be basic; avoid acidic washes that might extract the product into the aqueous phase.[1]
Mechanism of Action (Suzuki Cycle)
The electron-rich nature of the boronic acid accelerates the transmetallation step but requires careful base selection to generate the active boronate species without degrading the starting material.[1][2]
Figure 2: The catalytic cycle. The amine-substituted boronic acid enters at the Transmetallation stage.[2][3]
Applications in Drug Discovery
This compound is frequently used as a bioisostere or scaffold installer.[1][2]
-
Kinase Inhibition : The isopropylamino group mimics the hinge-binding motif found in many ATP-competitive inhibitors (e.g., CDK or ALK inhibitors).[1][2]
-
Solubility Enhancement : Introducing the secondary amine early in the synthesis (via the boronic acid) avoids late-stage reductive aminations, improving overall yield and reducing genotoxic impurity risks associated with late-stage alkylations.[1][2]
References
-
BoronPharm . (4-(Isopropylamino)phenyl)boronic acid Product Data. Retrieved from (Verified CAS 219945-56-9).[1][2]
-
PubChem . 4-Isopropylphenylboronic acid (Analog Data). National Library of Medicine.[1][2] Retrieved from .[1][2]
-
Hall, D. G. (2011).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] (General reference for boronic acid equilibrium and stability).
-
Sigma-Aldrich . 4-(Diethylamino)phenylboronic acid Safety Data Sheet. Retrieved from .[1][2] (Used for comparative physicochemical properties).[1][2]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[1][2] (Reference for protodeboronation mechanisms in electron-rich boronic acids).
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (4-(Isopropylamino)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
(4-(Isopropylamino)phenyl)boronic acid stands as a pivotal reagent in modern synthetic chemistry, particularly valued for its role in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. Its utility in the synthesis of novel pharmaceutical candidates and functional materials necessitates a thorough understanding of its safe handling, storage, and disposal. This guide provides a comprehensive overview of the safety protocols and handling procedures for (4-(Isopropylamino)phenyl)boronic acid, grounded in established laboratory practices and scientific principles.
Hazard Identification and Risk Assessment
GHS Hazard Classification (Anticipated):
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[2]
-
Acute Oral Toxicity: Category 4 (Harmful if swallowed) is also a potential classification for some phenylboronic acid derivatives.[3]
Causality of Hazards: The boronic acid moiety, a Lewis acid, can interact with biological nucleophiles, leading to irritation.[4] The fine, crystalline nature of the solid can lead to the generation of airborne dust, which, upon inhalation, can irritate the mucous membranes of the respiratory tract.
Quantitative Data Summary (Based on Analogs like Phenylboronic Acid):
| Hazard Metric | Value (for Phenylboronic Acid) | Source |
| LD50 (oral, rat) | 740 mg/kg | [5] |
It is crucial to handle (4-(Isopropylamino)phenyl)boronic acid with the assumption that it possesses a similar toxicological profile to its well-characterized analogs.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate personal protective equipment, is essential for minimizing exposure.
Engineering Controls:
-
Fume Hood: All manipulations of solid (4-(Isopropylamino)phenyl)boronic acid that could generate dust, as well as all reactions involving this reagent, must be conducted in a certified chemical fume hood.[3]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn at all times. Gloves should be inspected before use and changed immediately if contaminated.
-
Protective Clothing: A lab coat is required to protect the skin and clothing.
-
Respiratory Protection: For operations with a high potential for dust generation, a NIOSH-approved respirator may be necessary.
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is paramount for maintaining the integrity of the reagent and ensuring a safe laboratory environment.
Handling:
-
Avoid Dust Generation: Handle the solid material carefully to minimize the formation of dust. Use a spatula for transfers and avoid pouring the solid.
-
Inert Atmosphere: While many boronic acids are stable in air, some can be sensitive to moisture and oxidation. For long-term storage and in sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6]
-
Chemical Compatibility: (4-(Isopropylamino)phenyl)boronic acid should be kept away from strong oxidizing agents.[7] As a weak acid, it will react with strong bases.
Storage:
-
Container: Store in a tightly sealed, properly labeled container.
-
Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3]
-
Dehydration: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[5] While boroxines are often equally effective in Suzuki-Miyaura coupling, this transformation can affect the stoichiometry of reactions if not accounted for.[6] Storing the compound in a desiccator can help to minimize this process.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[4][8] The presence of the amino group in (4-(Isopropylamino)phenyl)boronic acid can influence the reaction conditions. The following is a general, yet detailed, protocol that can be adapted for specific substrates.
Materials:
-
(4-(Isopropylamino)phenyl)boronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine (4-(Isopropylamino)phenyl)boronic acid (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Solvent Addition: Add the degassed solvent system to the flask. A common solvent mixture is dioxane/water (e.g., 4:1 v/v). The addition of water is often crucial for the activation of the boronic acid.[9]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Emergency Procedures
In the event of an accidental exposure or spill, prompt and appropriate action is critical.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Spill Response:
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with soap and water.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that does not generate dust (e.g., a HEPA-filtered vacuum).
Waste Disposal
All waste containing (4-(Isopropylamino)phenyl)boronic acid and its reaction byproducts should be treated as hazardous chemical waste.
Disposal Protocol:
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, paper towels), in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste from the reaction and work-up in a labeled hazardous waste container. Do not dispose of boronic acid waste down the drain.
-
Neutralization: For small amounts of residual acidic waste, neutralization with a weak base (e.g., sodium bicarbonate) may be permissible before disposal, in accordance with local regulations.[10] However, for bulk quantities, professional hazardous waste disposal is required.
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.
References
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
- Xing, X., Zhang, P., et al. (2021). Pyrolysis mechanism of phenylboronic acid modified phenolic resin. Journal of Analytical and Applied Pyrolysis, 155, 105068.
- Tyagi, D., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
- Wang, S., et al. (2017). Synthesis, Characterization, and Thermal Pyrolysis Mechanism of Resorcinol‐Formaldehyde Resin‐Containing Phenylboronic Acid. Macromolecular Materials and Engineering, 302(1), 1600378.
- Herrmann, W. A., & Brossmer, C. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 986-991.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
HTF Market Intelligence. (2026, February 2). Boronic Acids Market Reaches All-Time High | Thermo Fisher, Oakwood Products, Merck. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
RSC Blogs. (2022, May 20). Hot Article Feature Interviews – RSC Advances Blog. Retrieved from [Link]
- Wang, S., et al. (2015). High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins.
- Wang, S., et al. (2016). An investigation on the effect of phenylboronic acid on the processibilities and thermal properties of bis-benzoxazine resins. RSC Advances, 6(10), 8059-8067.
-
Lab Alley. (n.d.). How To Properly Dispose Waste Acid? Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Applications of Boronic Acids. Retrieved from [Link]
-
Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. Boronic Acids & Derivatives [sigmaaldrich.com]
- 7. vumc.org [vumc.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
Theoretical Profiling & Computational Modeling of (4-(Isopropylamino)phenyl)boronic Acid
The following guide details the theoretical profiling and computational modeling framework for (4-(Isopropylamino)phenyl)boronic acid (CAS 219945-56-9). This document is structured for researchers requiring a rigorous, self-validating protocol for studying this specific organoboron derivative.
Document Type: Technical Whitepaper & Protocol Guide Subject: (4-(Isopropylamino)phenyl)boronic acid (CAS: 219945-56-9) Target Audience: Medicinal Chemists, Computational Biologists, Material Scientists
Executive Summary & Structural Significance
(4-(Isopropylamino)phenyl)boronic acid represents a bifunctional scaffold combining a Lewis-acidic boronate center with a secondary amine donor.[1] Unlike its parent compound (4-aminophenylboronic acid), the N-isopropyl substitution introduces critical steric and electronic modulations.[1]
-
Steric Bulk: The isopropyl group hinders N-conjugation, potentially twisting the amine out of the phenyl plane, altering the resonance contribution to the boron center.
-
Electronic Effect: The +I (inductive) effect of the isopropyl group increases the basicity of the nitrogen, which theoretically modulates the pKa of the boronic acid moiety via the phenyl linker.
-
Applications: This molecule is a prime candidate for photoinduced electron transfer (PET) sensors for saccharides and as a transition-state inhibitor for serine proteases.[1]
Electronic Structure Theory (DFT Framework)
To accurately model this compound, a Density Functional Theory (DFT) approach is required. The following parameters constitute the standard validated protocol for phenylboronic acid derivatives.
Computational Methodology
| Parameter | Specification | Rationale |
| Theory Level | DFT (B3LYP) | Balances computational cost with accuracy for organic electronic states.[1] |
| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are critical for modeling the empty p-orbital on Boron.[1] |
| Solvent Model | PCM (Water/DMSO) | Boronic acids exist in equilibrium with boronate anions in aqueous media.[1] |
| Frequency Calc. | Harmonic | Required to verify stationary points (zero imaginary frequencies). |
Frontier Molecular Orbital (FMO) Analysis
The reactivity of the molecule is governed by the gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO Location: Predominantly localized on the isopropylamino nitrogen and the phenyl
-system.[1] The lone pair on the nitrogen is the primary electron donor. -
LUMO Location: Centered on the boron atom (empty
orbital) and the phenyl ring. -
Theoretical Prediction: The N-isopropyl group raises the HOMO energy level compared to the unsubstituted amine, making the molecule a stronger nucleophile at the nitrogen end but reducing the Lewis acidity at the boron end due to through-ring resonance donation.
Molecular Electrostatic Potential (MEP)
-
Negative Regions (Red): Concentrated around the oxygen atoms of the boronic acid and the nitrogen lone pair . These are the sites for electrophilic attack or hydrogen bond acceptance.[1]
-
Positive Regions (Blue): Concentrated on the boronic acid protons and the amine proton . The boron atom itself shows a localized positive potential deficient region, driving its reaction with diols (Lewis bases).
Reactivity & Sensing Mechanism: The Boronate Switch
The core utility of this molecule lies in its reversible interaction with 1,2-diols (e.g., glucose, fructose). This interaction is pH-dependent and modulated by the isopropylamino group.[1]
The Wulff-Type Interaction
In the absence of sugar, the boron center is
The N-isopropyl group plays a dual role:
-
Inductive Stabilization: It stabilizes the positive charge development if the nitrogen participates in a B-N interaction (though steric strain makes a direct intramolecular B-N bond unlikely in the para position, unlike ortho isomers).
-
Solubility: The isopropyl group enhances lipophilicity, aiding membrane permeability in drug delivery applications.[1]
Pathway Visualization: Diol Complexation
The following diagram illustrates the equilibrium shift utilized in sugar sensing and drug conjugation.
Figure 1: Mechanism of reversible boronate ester formation.[1] The N-isopropyl group modulates the electron density of the phenyl ring, thereby tuning the pKa of the boron center.
Computational Docking Protocol
For researchers exploring this compound as a protease inhibitor (e.g., targeting Serine Proteases like Chymotrypsin or Thrombin), the following docking protocol is required. Boronic acids covalently bind to the active site Serine hydroxyl group.[1]
Covalent Docking Workflow
Standard non-covalent docking will fail because it cannot model the formation of the covalent O-B bond.
| Step | Protocol Description | Software Tools |
| 1. Ligand Prep | Generate 3D conformer of (4-(Isopropylamino)phenyl)boronic acid. Minimize energy (MMFF94). | Avogadro / OpenBabel |
| 2.[1] Target Prep | Remove water (keep catalytic water if necessary).[1] Define active site box around catalytic Serine (e.g., Ser195). | PyMOL / Chimera |
| 3. Covalent Constraint | Define a "Linker" or "Reaction" file.[1] Specify the Boron atom as the electrophile and Serine-OH oxygen as the nucleophile.[1] | Gold / AutoDock Vina (Covalent) |
| 4.[1] Scoring | Use a scoring function that accounts for the energy of bond formation (e.g., GoldScore). | GOLD / Glide |
Docking Logic Diagram
Figure 2: Covalent docking workflow for boronic acid derivatives. Accurate simulation requires modeling the hybridization change of the boron atom upon binding.
Experimental Validation & Characterization
To validate theoretical models, the following experimental data points must be acquired.
Spectroscopic Markers
-
NMR:
-
Prediction: A broad singlet around 28-32 ppm in neutral solvent (monomeric
species).[1] -
Validation: Upon adding a diol (sugar) and raising pH, the signal should shift upfield to ~5-10 ppm (
boronate ester).
-
-
IR Spectroscopy:
Synthesis Verification (Suzuki Coupling)
If used as a reagent, the efficiency of the Suzuki-Miyaura coupling depends on the stability of the C-B bond.
-
Protocol: React with 4-bromoacetophenone,
(catalyst), and (base) in Dioxane/Water. -
Observation: The N-isopropyl group is electron-donating, which generally accelerates the transmetallation step compared to electron-deficient arylboronic acids.[1]
References
-
Structural Analysis of Boronic Acids
-
Boronic Acid Acidity & Sensing
- Title: pKa values for boronic acids and their deriv
- Source:Journal of Medicinal Chemistry, 2018.
-
URL:[Link]
-
DFT Studies on Phenylboronic Acids
- Title: DFT calculations and spectral studies of phenylboronic acid deriv
- Source:Spectrochimica Acta Part A, 2015.
-
URL:[Link]
-
Compound Data Source
Disclaimer: This guide is a theoretical framework constructed by applying established computational chemistry principles to the specific structure of CAS 219945-56-9.[1] Experimental validation is always required.
Sources
Methodological & Application
Protocol and Application Guide: Suzuki-Miyaura Coupling of (4-(Isopropylamino)phenyl)boronic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1][2] Its application is particularly widespread in pharmaceutical research and drug development, where the assembly of complex biaryl and heteroaryl structures is paramount.[3][4] The (4-(Isopropylamino)phenyl) scaffold is a key pharmacophore in numerous biologically active molecules. This document provides a comprehensive, field-tested protocol for the efficient coupling of (4-(Isopropylamino)phenyl)boronic acid with aryl halides. We delve into the mechanistic rationale behind reagent selection and procedural steps, offering troubleshooting insights to empower researchers to adapt and optimize this critical transformation for their specific drug discovery campaigns.
Scientific Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species with an organic halide or pseudohalide.[1] The catalytic cycle, essential to understanding the reaction's mechanics, comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the rate typically following the trend I > Br > OTf >> Cl.[5]
-
Transmetalation: The organoboron species (R²-BY₂), activated by a base, transfers its organic moiety (R²) to the Pd(II) center, displacing the halide. The base is crucial as it converts the boronic acid into a more nucleophilic "ate" complex (R²-B(OH)₃⁻), which greatly accelerates the transmetalation step.[6][7]
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are ejected from the coordination sphere, forming the new C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][8]
The presence of the electron-donating isopropylamino group on the boronic acid can increase the electron density of the aromatic ring, potentially influencing the transmetalation rate. Careful selection of the catalyst and base is therefore important for achieving high efficiency.
Diagram 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Master Protocol: Coupling with a Model Aryl Bromide
This protocol details the coupling of (4-(Isopropylamino)phenyl)boronic acid with 4-bromoanisole. It is designed as a robust starting point that can be optimized for other aryl or heteroaryl halides.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (4-(Isopropylamino)phenyl)boronic acid | ≥97% | Various | Store under inert gas. |
| 4-Bromoanisole | ≥98% | Various | |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Various | Air and light sensitive. Handle under inert gas. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Various | Finely grind before use for better solubility/reactivity.[9] |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Various | Use freshly distilled or from a solvent purification system. |
| Deionized Water | Must be degassed thoroughly before use. | ||
| Argon or Nitrogen Gas | High Purity | For maintaining an inert atmosphere. | |
| Diethyl Ether / Ethyl Acetate | ACS Grade | For extraction. | |
| Brine (Saturated NaCl solution) | For work-up. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. | ||
| Silica Gel | 230-400 mesh | For column chromatography. |
Equipment
-
Two- or three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat plate/oil bath
-
Inert gas line (manifold or balloon)
-
Septa, needles, and syringes
-
Standard laboratory glassware for work-up and purification
Step-by-Step Experimental Procedure
Diagram 2: General experimental workflow for the Suzuki coupling.
-
Inert Atmosphere Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of argon or nitrogen.
-
Reagent Addition: To the flask, add 4-bromoanisole (1.0 eq), (4-(isopropylamino)phenyl)boronic acid (1.2 eq), and finely powdered potassium phosphate (3.0 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of aryl bromide). Stir the mixture for 10-15 minutes to ensure good suspension and to sparge the system with inert gas. The use of various organic solvents like toluene, THF, or DMF is also possible and may require optimization.[10][11]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 to 0.05 eq). The flask should briefly be opened for this addition, ensuring a counter-flow of inert gas prevents oxygen entry.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-12 hours).
-
Aqueous Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate or diethyl ether and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. An eluent system of hexane/ethyl acetate is typically effective. Pro-Tip: The basic isopropylamino group on the product can cause tailing on silica gel. To mitigate this, add 0.5-1% triethylamine to the eluent system.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Key Considerations
Even robust protocols can encounter issues. Below are common challenges and expert recommendations.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Oxidized) 2. Insufficiently Degassed Solvents/Reagents 3. Poorly Soluble Base 4. Unreactive Aryl Halide (e.g., Chloride) | 1. Use a fresh bottle of catalyst or a more robust pre-catalyst (e.g., a Buchwald ligand-based system).[12] 2. Ensure thorough degassing of all solvents via sparging with inert gas.[13] 3. Grind the base (K₃PO₄) into a very fine powder before use.[9] 4. For aryl chlorides, switch to a more active catalyst system (e.g., Pd₂(dba)₃ with SPhos or XPhos) and a stronger base like Cs₂CO₃.[5][12] |
| Significant Side Products | 1. Homocoupling of Boronic Acid 2. Protodeboronation 3. Dehalogenation of Aryl Halide | 1. Caused by oxygen in the reaction.[11] Improve inert atmosphere technique. 2. Boronic acid is replaced by 'H'. Can be caused by excess water or prolonged reaction times at high temperatures. Ensure correct stoichiometry of reagents. 3. Aryl halide is reduced. Can be a competing pathway.[11] A different ligand or solvent system may be required. |
| Product Tailing on Silica Gel | Basic nature of the isopropylamino group interacting with acidic silica. | Add 0.5-1% triethylamine to the chromatography eluent to act as a competitive base and ensure sharp, symmetrical peaks. |
Safety and Handling Precautions
Professional laboratory safety standards must be strictly followed.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves.[14]
-
Palladium Catalysts: Palladium catalysts, especially Pd on carbon, can be pyrophoric.[15] Handle solid palladium reagents in an inert atmosphere glovebox or under a positive pressure of inert gas. Avoid inhalation of dust. Palladium compounds are incompatible with strong acids, bases, and oxidizing agents.[16][17]
-
Boronic Acids: Handle as irritants. A byproduct of the reaction is boric acid, which is flagged for potential reproductive toxicity with chronic exposure.[18]
-
Solvents: 1,4-Dioxane is a suspected carcinogen and is flammable. Toluene and other organic solvents are flammable and have associated toxicities. All manipulations should be performed in a certified chemical fume hood.
-
Bases: Inorganic bases like K₃PO₄ can be corrosive or irritant. Avoid creating dust and direct contact.
References
-
ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?Link
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?Link
-
Organic Chemistry Portal. Suzuki Coupling.Link
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.Link
-
Wikipedia. Suzuki reaction.Link
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.Link
-
Myers, A. The Suzuki Reaction - Chem 115.Link
-
Journal of the American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy.Link
-
MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.Link
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?Link
-
The Journal of Organic Chemistry. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations.Link
-
ChemRxiv. (2023). On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method.Link
-
Honrel. (2025). Precautions for Using Palladium Carbon Catalyst.Link
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.Link
-
ResearchGate. (2019). How to boost yields of palladium tetrakis catalyzed Suzuki coupling in a microwave reactor?Link
-
BenchChem. Application Notes and Protocols for Suzuki Coupling using 4-Iodophenylboronic Acid.Link
-
Lab Alley. (2025). Boric Acid Safety & Hazards.Link
-
PubMed Central. Synthesis, Identification, and Structure–Activity Relationship Analysis of GATA4 and NKX2-5 Protein–Protein Interaction Modulators.Link
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.Link
-
Science. (2024). Aminative Suzuki–Miyaura coupling.Link
-
Journal of Medicinal Chemistry. (2019). Synthesis, Identification, and Structure–Activity Relationship Analysis of GATA4 and NKX2-5 Protein–Protein Interaction Modulators.Link
-
mediaTUM. C‐C Coupling Reactions Catalyzed by Supported Palladium in Liquid Phase.Link
-
National Institutes of Health. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.Link
-
Sigma-Aldrich. Safety Data Sheet.Link
-
Der Pharma Chemica. Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents.Link
-
National Institutes of Health. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.Link
-
Sigma-Aldrich. Safety Data Sheet.Link
-
UCLA EH&S. (2017). Standard Operating Procedure.Link
-
Google Patents. (2013). Novel compounds.Link
-
ACS Sustainable Chemistry & Engineering. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides.Link
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. honrel.com [honrel.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. westliberty.edu [westliberty.edu]
- 18. laballey.com [laballey.com]
Technical Application Note: (4-(Isopropylamino)phenyl)boronic Acid in Organic Synthesis and Medicinal Chemistry
Abstract
(4-(Isopropylamino)phenyl)boronic acid (CAS: 219945-56-9) is a bifunctional organoboron intermediate critical for the convergent synthesis of pharmaceutical scaffolds and carbohydrate sensors. Unlike simple phenylboronic acids, this molecule incorporates a secondary amine (N-isopropyl) moiety, allowing for the direct introduction of a common pharmacophore without post-coupling reductive amination. This guide outlines optimized protocols for Suzuki-Miyaura cross-coupling, strategies for mitigating catalyst poisoning by the free amine, and applications in the design of photoinduced electron transfer (PET) biosensors.
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | (4-(Isopropylamino)phenyl)boronic acid |
| CAS Number | 219945-56-9 |
| Molecular Formula | C |
| Molecular Weight | 179.03 g/mol |
| Appearance | Off-white to beige powder |
| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in water and CH |
| pKa (Calculated) | ~8.8 (Boronic acid), ~5.5 (Aniline conjugate acid) |
Stability and Storage (The Boroxine Equilibrium)
Like most boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine). This dehydration is reversible.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Stoichiometry Correction: Commercial batches may contain varying amounts of boroxine. For precise stoichiometry in catalytic reactions, it is recommended to assume a purity of ~95-97% or determine the precise boronic acid content via titration with mannitol.
Core Application: Suzuki-Miyaura Cross-Coupling[2][3]
The primary utility of (4-(Isopropylamino)phenyl)boronic acid is the direct installation of the 4-isopropylaminophenyl motif into heteroaryl halides. This approach is superior to coupling a nitro-phenylboronic acid followed by reduction and alkylation, as it shortens the synthetic route by two steps.
Mechanistic Challenges
-
Catalyst Poisoning: The free secondary amine can coordinate to Pd(II) species, potentially arresting the catalytic cycle.
-
Protodeboronation: The electron-rich amino group activates the ring, making the C-B bond susceptible to hydrolytic cleavage (protodeboronation), especially under high heat or strong base.
Optimized Protocol: Base-Tolerant Coupling
This protocol uses a phosphine ligand with high steric bulk (e.g., SPhos or XPhos) to prevent amine coordination to the metal center.
Reagents:
-
Aryl Halide (1.0 equiv)
-
(4-(Isopropylamino)phenyl)boronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(OAc)
(2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl (for simpler substrates) -
Base: K
PO (3.0 equiv) or Cs CO (2.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Procedure:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide, Boronic Acid, and Base.
-
Degas: Seal the vial and purge with Nitrogen for 5 minutes.
-
Catalyst Addition: Add the Pd source and Ligand (or pre-formed catalyst) quickly under a counter-flow of Nitrogen.
-
Solvent: Add the degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat the mixture to 80°C (Do not exceed 100°C to minimize protodeboronation). Stir for 4–12 hours.
-
Monitoring: Monitor by LC-MS. Look for the product mass and the byproduct (nitrobenzene derivative from deboronation).
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with EtOAc and wash with water.
-
Crucial Step: The product contains a basic amine. If the product is acid-stable, extract the organic layer with 1M HCl (pulling product into water), wash organic layer with EtOAc (removes non-basic impurities), then basify the aqueous layer (pH > 10) and re-extract with EtOAc.
-
Visualization: Reaction Workflow
Figure 1: Workflow for the Suzuki coupling of amino-boronic acids utilizing an Acid/Base extraction purification strategy.
Application 2: Carbohydrate Sensors (PET Mechanism)
Aminophenylboronic acids are foundational in the development of fluorescent glucose sensors. The nitrogen lone pair quenches the fluorophore via Photoinduced Electron Transfer (PET). Upon binding a diol (sugar), the boron hybridization changes (sp
Why Isopropyl? The N-isopropyl group increases the lipophilicity of the sensor and modulates the pKa of the nitrogen, allowing for "tuning" of the sensor's sensitivity range closer to physiological pH compared to primary amines.
Synthesis of a Sensor Conjugate (General Protocol)
This protocol describes coupling the boronic acid to a carboxylic acid-functionalized fluorophore (e.g., Pyrene-COOH or Fluorescein-COOH).
Protocol:
-
Activation: Dissolve the Fluorophore-COOH (1 equiv) in dry DMF. Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 15 min.
-
Coupling: Add (4-(Isopropylamino)phenyl)boronic acid (1.1 equiv).
-
Note: The boronic acid group is compatible with HATU coupling conditions, but the reaction must be kept strictly anhydrous to prevent anhydride formation interfering with solubility.
-
-
Reaction: Stir at Room Temperature for 16 hours.
-
Purification: Precipitate into cold ether or purify via Preparative HPLC (using water/acetonitrile with 0.1% Trifluoroacetic acid).
-
Caution: TFA can form boronate esters with the boronic acid; ensure thorough lyophilization to remove TFA adducts.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (<30%) | Catalyst poisoning by amine. | Switch to Pd(OAc) |
| Protodeboronation | Reaction temperature too high or base too strong. | Lower temp to 60-70°C. Switch base from K |
| Insoluble Reagents | Zwitterionic aggregation. | Add a co-solvent like n-Butanol or increase the water ratio to 3:1 to solvate the ionic species. |
| Homocoupling | Oxygen in reaction vessel. | Rigorous degassing is required. Sparge solvents with Argon for 15 mins before use. |
Mechanistic Decision Tree
Figure 2: Decision tree for troubleshooting stalled Suzuki couplings involving amino-boronic acids.
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Saccharide Sensing with Molecular Receptors Based on Boronic Acid. Angewandte Chemie International Edition, 35(17), 1910–1922. Link
-
Bull, S. D., et al. (2013). Boronic Acid-Based Sensors for Carbohydrates. Accounts of Chemical Research, 46(2), 312–326. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
Sources
Subject: Chemoselective N-Arylation of (4-(Isopropylamino)phenyl)boronic Acid/Ester
This Application Note is designed for researchers and drug discovery scientists focusing on the chemoselective functionalization of bifunctional building blocks.
The guide addresses the specific challenge of performing a Buchwald-Hartwig Amination using (4-(Isopropylamino)phenyl)boronic acid (or its ester equivalents) as the nucleophilic amine source.
Executive Summary & Strategic Rationale
The substrate (4-(Isopropylamino)phenyl)boronic acid presents a classic "Orthogonality Challenge" in palladium catalysis. It contains two reactive centers:
-
Secondary Amine (-NH-iPr): The target nucleophile for Buchwald-Hartwig C-N coupling.
-
Boronic Acid (-B(OH)₂): A reactive electrophile/nucleophile prone to competing Suzuki-Miyaura C-C coupling or protodeboronation.
The Core Challenge: Standard Buchwald-Hartwig conditions (Pd catalyst + Base) often overlap with Suzuki conditions. If an external Aryl Halide (Ar-X) is added to this substrate, the Pd catalyst can theoretically couple the Ar-X to the amine (desired C-N bond) or the boron (undesired C-C bond).
The Solution: This protocol utilizes Ligand-Controlled Chemoselectivity and Anhydrous Base Tuning . By selecting bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) and strictly anhydrous alkoxide bases (NaOtBu), we accelerate the reductive elimination of the C-N bond while suppressing the transmetallation step required for the Suzuki pathway.
Mechanistic Insight & Chemoselectivity
To ensure success, one must understand the competing catalytic cycles.
Figure 1: Divergent catalytic pathways. The protocol favors the green path (Buchwald) by excluding water and using alkoxide bases, which inhibit the boron transmetallation step (red path).
Pre-Reaction Critical Check: Boronic Acid vs. Ester
While the topic specifies the Boronic Acid , using the free acid (-B(OH)₂) in Buchwald couplings is high-risk due to:
-
Solubility: Poor solubility in non-polar solvents (Toluene) used for Buchwald.
-
Anhydride Formation: Formation of boroxines which complicates stoichiometry.
-
Protodeboronation: High susceptibility to losing the boron group under basic conditions.
Recommendation: Convert the acid to the Pinacol Ester (Bpin) in situ or prior to coupling. The Bpin group is robust and tolerates the Buchwald conditions described below.
Step 0: In-Situ Protection (If starting with Free Acid)
-
Reagents: (4-(Isopropylamino)phenyl)boronic acid (1.0 equiv), Pinacol (1.1 equiv), MgSO₄ (2.0 equiv).
-
Solvent: THF or Toluene.
-
Procedure: Stir at Room Temperature (RT) for 2 hours. Filter off MgSO₄. Use the filtrate directly in the Buchwald coupling.
Detailed Experimental Protocol
Reaction: Coupling of (4-(Isopropylamino)phenyl)boronic acid pinacol ester with an Aryl Bromide.
Materials & Reagents
| Component | Role | Recommended Reagent | Notes |
| Nucleophile | Amine Source | 4-(Isopropylamino)phenylboronic acid pinacol ester | 1.2 equivalents relative to Ar-Br.[1] |
| Electrophile | Coupling Partner | Aryl Bromide (Ar-Br) | 1.0 equivalent.[2] Avoid Aryl Iodides if possible (higher Suzuki risk). |
| Catalyst | Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ | 2–5 mol% loading. |
| Ligand | Selectivity Driver | RuPhos or BrettPhos | 4–10 mol% (2:1 L:Pd ratio). RuPhos is ideal for secondary amines. |
| Base | Activator | NaOtBu (Sodium tert-butoxide) | 1.5 equivalents. Must be anhydrous . |
| Solvent | Medium | Toluene or 1,4-Dioxane | Anhydrous, degassed. |
Step-by-Step Procedure
1. Catalyst Pre-Complexation (Optional but Recommended):
-
In a glovebox or under Argon, mix Pd(OAc)₂ (2.2 mg, 0.01 mmol) and RuPhos (9.3 mg, 0.02 mmol) in anhydrous Toluene (1 mL).
-
Heat at 80°C for 2 minutes to generate the active catalyst species (color change to dark orange/brown).
2. Reaction Assembly:
-
To a reaction vial equipped with a magnetic stir bar, add:
-
Aryl Bromide (0.5 mmol)
-
(4-(Isopropylamino)phenyl)boronic acid pinacol ester (0.6 mmol, 157 mg)
-
NaOtBu (0.75 mmol, 72 mg) - Add this last to prevent degradation before solvent addition.
-
-
Seal the vial with a septum cap.
-
Evacuate and backfill with Nitrogen/Argon (3 cycles).
3. Solvent & Catalyst Addition:
-
Inject anhydrous Toluene (4 mL) via syringe.
-
Inject the pre-formed Catalyst solution (from Step 1).
-
Final Concentration: ~0.1 M with respect to the Aryl Bromide.
4. Execution:
-
Heat the reaction block to 80–100°C .
-
Stir vigorously (800+ rpm).
-
Monitoring: Check via TLC or LC-MS at 2 hours. Look for the disappearance of Ar-Br.
-
Note: The Bpin group makes the product move slower on Silica than typical amines.
-
QC Check: If you see biaryl formation (Suzuki product), lower the temperature and ensure the solvent is strictly dry.
-
5. Work-up:
-
Cool to RT. Dilute with Ethyl Acetate (10 mL).
-
Filter through a small pad of Celite to remove Pd black and salts.
-
Concentrate in vacuo.
-
Purification: Flash Chromatography. Caution: Boronic esters can stick to silica. Add 1% Triethylamine to the eluent to minimize streaking.
Troubleshooting & Optimization
Use this decision matrix if yields are low.
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Catalyst death or steric hindrance. | Switch ligand to BrettPhos (better for bulky substrates). Increase Temp to 110°C. |
| Suzuki Product (Biaryl) | Water present; Base too weak/nucleophilic. | Ensure NaOtBu is fresh (white, not yellow). Switch solvent to Dioxane . |
| Protodeboronation (Ar-H) | Base too strong; Temperature too high. | Switch Base to K₃PO₄ (anhydrous) . Lower Temp to 80°C. |
| Homocoupling of Ar-Br | Oxidation of Pd. | Improve degassing (Sparge with Ar for 15 mins). |
Workflow Visualization
Figure 2: Operational workflow emphasizing the critical protection step and monitoring checkpoints.
References
-
RuPhos Ligand Efficacy: Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006).[3] "Palladium-Catalyzed Amination of Aryl Halides with Secondary Amines." Organic Letters, 8(26), 5951–5954. Link
-
Chemoselectivity (Buchwald vs Suzuki): Molander, G. A., & Sandrock, D. L. (2009). "Orthogonal Reactivity in Boron-Based Building Blocks." Current Opinion in Drug Discovery & Development. Link
-
Use of BrettPhos: Surry, D. S., & Buchwald, S. L. (2008).[3][4] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Base Effects in Coupling: Lundgren, R. J., & Stradiotto, M. (2012). "Key Mechanistic Features of Buchwald-Hartwig Amination." Chemistry – A European Journal, 18(32), 9758-9769. Link
Sources
The Strategic Application of (4-(Isopropylamino)phenyl)boronic Acid in the Synthesis of Bioactive Molecules: A Technical Guide for Researchers
Introduction: The Ascendancy of Substituted Phenylboronic Acids in Medicinal Chemistry
In the landscape of modern drug discovery and development, the quest for molecular scaffolds that offer both versatility and potent bioactivity is perpetual. Among the myriad of building blocks available to medicinal chemists, substituted phenylboronic acids have emerged as indispensable reagents. Their prominence is largely attributed to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2] This guide focuses on a particularly valuable derivative, (4-(Isopropylamino)phenyl)boronic acid, and its strategic application in the synthesis of bioactive molecules, with a focus on kinase inhibitors. The isopropylamino moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing cell permeability, metabolic stability, and target engagement through specific hydrogen bonding interactions.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides not only detailed, field-tested protocols but also delves into the underlying chemical principles that govern the experimental choices, ensuring a thorough and practical understanding of the subject matter.
Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Kinase Inhibitor Scaffold
The primary application of (4-(Isopropylamino)phenyl)boronic acid in the synthesis of bioactive molecules is its participation as the organoboron partner in Suzuki-Miyaura cross-coupling reactions. This reaction is instrumental in constructing the biaryl or heteroaryl-aryl core structures prevalent in many kinase inhibitors and other therapeutic agents. The general scheme involves the coupling of the boronic acid with a suitable halogenated or triflated heterocyclic partner.
A representative application is the synthesis of N-isopropyl-4-(pyrimidin-2-yl)aniline, a scaffold found in numerous kinase inhibitors. This reaction couples (4-(Isopropylamino)phenyl)boronic acid with a 2-halopyrimidine.
Experimental Workflow & Causality
The successful execution of a Suzuki-Miyaura coupling reaction hinges on the careful selection of several key parameters. The following workflow and the rationale behind each choice are detailed to provide a robust and reproducible protocol.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Application Protocol: Synthesis of N-isopropyl-4-(pyrimidin-2-yl)aniline
This protocol provides a detailed, step-by-step methodology for the synthesis of a model bioactive scaffold using (4-(Isopropylamino)phenyl)boronic acid.
Materials and Reagents:
-
(4-(Isopropylamino)phenyl)boronic acid
-
2-Chloropyrimidine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Glassware for extraction and filtration
-
Column chromatography setup
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add (4-(Isopropylamino)phenyl)boronic acid (1.0 eq), 2-chloropyrimidine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a magnetic stir bar to the flask.
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The use of a phosphine-based palladium catalyst is common for such reactions.[3]
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask. The aqueous component is essential for the activation of the boronic acid.[4]
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine. This step helps to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-isopropyl-4-(pyrimidin-2-yl)aniline.
-
Data Presentation:
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Consistent with the structure of N-isopropyl-4-(pyrimidin-2-yl)aniline |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of the product |
| Purity (HPLC) | >95% |
Mechanistic Insights: The "Why" Behind the Protocol
Understanding the catalytic cycle of the Suzuki-Miyaura reaction provides valuable insight into the role of each component and the rationale for the chosen conditions.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-chloropyrimidine, forming a Pd(II) intermediate.
-
Ligand Exchange: The base (potassium carbonate) facilitates the exchange of the halide on the palladium with a hydroxide or carbonate species.
-
Transmetalation: The organoboron species, (4-(Isopropylamino)phenyl)boronic acid, transfers its organic group to the palladium center. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Conclusion: A Versatile Building Block for Bioactive Molecule Synthesis
(4-(Isopropylamino)phenyl)boronic acid is a highly valuable and versatile building block for the synthesis of a wide range of bioactive molecules, particularly those targeting kinases. Its successful application relies on a sound understanding of the Suzuki-Miyaura cross-coupling reaction and the careful optimization of reaction parameters. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently utilize this important reagent in their drug discovery endeavors. The principles outlined here are broadly applicable and can be adapted for the synthesis of a diverse array of complex molecular architectures.
References
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]
-
Barrios-García, M. D., et al. (2018). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 23(10), 2649. [Link]
-
Dolšak, A., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(22), 5484. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The role of the base in the Suzuki–Miyaura reaction. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
Sources
The Versatile Building Block: (4-(Isopropylamino)phenyl)boronic Acid in Advanced Materials
(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: In the dynamic landscape of materials science, the quest for novel organic molecules with tunable electronic, optical, and responsive properties is relentless. Among the vast arsenal of synthetic building blocks, arylboronic acids have emerged as exceptionally versatile intermediates. This guide focuses on a particularly promising derivative, (4-(Isopropylamino)phenyl)boronic acid , a compound poised to make significant contributions to the development of advanced materials. The presence of both a reactive boronic acid moiety and an electron-donating isopropylamino group on the phenyl ring imparts a unique combination of properties, making it an attractive candidate for applications ranging from organic electronics to sophisticated sensing platforms.
This document provides a comprehensive overview of the potential applications of (4-(Isopropylamino)phenyl)boronic acid in materials science. It is designed to serve as a detailed resource for researchers, offering not only theoretical insights but also practical, field-proven protocols to facilitate its integration into novel material synthesis and device fabrication. We will explore its pivotal role in creating functional polymers and developing sensitive analytical tools, underpinned by the fundamental principles of Suzuki-Miyaura cross-coupling and boronic acid-diol interactions.
Part 1: Core Applications in Materials Science
The unique bifunctionality of (4-(Isopropylamino)phenyl)boronic acid opens doors to a variety of applications. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with remarkable precision. Simultaneously, the isopropylamino substituent significantly influences the electronic properties of the aromatic ring, enhancing its electron-donating character and providing a site for further chemical modification or intermolecular interactions.
Synthesis of Conjugated Polymers for Organic Electronics
The development of novel organic semiconductors is a driving force in the field of organic electronics.[1] Conjugated polymers, with their extended π-systems, are at the heart of devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of these polymers, allowing for the precise assembly of aromatic building blocks.[2]
(4-(Isopropylamino)phenyl)boronic acid can serve as a key monomer in the synthesis of novel conjugated polymers. The isopropylamino group, being an electron-donating substituent, is expected to raise the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting polymer. This is a crucial parameter in tuning the electronic properties of materials for efficient charge injection and transport in electronic devices. For instance, in OLEDs, a higher HOMO level can facilitate hole injection from the anode, leading to improved device performance.[3]
The choice of co-monomer to be coupled with (4-(Isopropylamino)phenyl)boronic acid is critical in determining the final properties of the polymer. For instance, coupling with an electron-accepting monomer, such as a derivative of benzothiadiazole or diketopyrrolopyrrole, would lead to a donor-acceptor (D-A) type polymer. These D-A polymers often exhibit smaller bandgaps, which is desirable for applications in OPVs and near-infrared emitting OLEDs. The isopropyl group also enhances the solubility of the resulting polymer in common organic solvents, a crucial factor for solution-based processing techniques like spin-coating and inkjet printing, which are essential for large-area and flexible electronics.[4]
Development of Chemical and Biological Sensors
The boronic acid moiety is renowned for its ability to reversibly bind with 1,2- and 1,3-diols to form stable cyclic boronate esters.[5][6] This interaction is the foundation for the development of sensors for a wide range of biologically important molecules, most notably saccharides like glucose.[7] The binding event can be transduced into a detectable signal, such as a change in fluorescence, absorbance, or an electrochemical response.[8][9]
(4-(Isopropylamino)phenyl)boronic acid is an excellent candidate for the construction of fluorescent sensors. The isopropylamino group, being a secondary amine, can act as an intramolecular fluorophore quencher through a photoinduced electron transfer (PET) mechanism. Upon binding of a diol to the boronic acid, the electronic properties of the boron center are altered, which can disrupt the PET process and lead to a "turn-on" fluorescence response. This makes it a highly sensitive and selective sensing platform.[8]
A well-designed sensor based on (4-(Isopropylamino)phenyl)boronic acid should exhibit a clear and quantifiable change in its photophysical properties upon interaction with the target analyte. The reversibility of the boronic acid-diol interaction allows for the potential for continuous monitoring. The specificity of the sensor can be tuned by modifying the steric and electronic environment around the boronic acid group. For instance, the bulky isopropyl group might influence the binding affinity for different saccharides.
Part 2: Experimental Protocols
The following protocols are provided as a starting point for researchers working with (4-(Isopropylamino)phenyl)boronic acid. These are representative procedures based on established methodologies for similar compounds and may require optimization for specific substrates and desired outcomes.
Protocol for Suzuki-Miyaura Polymerization
Objective: To synthesize a conjugated polymer using (4-(Isopropylamino)phenyl)boronic acid and a dihaloaromatic comonomer.
Materials:
| Material | Supplier | Purity |
| (4-(Isopropylamino)phenyl)boronic acid | [Supplier Name] | >98% |
| Dihaloaromatic comonomer (e.g., 2,5-dibromothiophene) | [Supplier Name] | >99% |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | [Supplier Name] | 99% |
| Potassium Carbonate (K₂CO₃), anhydrous | [Supplier Name] | >99% |
| Toluene, anhydrous | [Supplier Name] | >99.8% |
| Tetrahydrofuran (THF), anhydrous | [Supplier Name] | >99.9% |
| Methanol | [Supplier Name] | ACS grade |
| Hydrochloric Acid (HCl), concentrated | [Supplier Name] | ACS grade |
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add (4-(Isopropylamino)phenyl)boronic acid (1.0 mmol), the dihaloaromatic comonomer (1.0 mmol), and potassium carbonate (3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add anhydrous toluene (10 mL) and anhydrous THF (5 mL) to the flask via syringe. Stir the mixture for 15 minutes to ensure good dispersion. Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 2 mol%), to the flask under a positive pressure of inert gas.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a beaker containing rapidly stirring methanol (200 mL). The polymer will precipitate as a solid.
-
Collect the polymer by filtration and wash it sequentially with methanol, a dilute HCl solution (to remove any residual base), and finally with deionized water until the filtrate is neutral.
-
Drying: Dry the purified polymer under vacuum at 60 °C for 24 hours.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties of the polymer in solution and as a thin film.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
Protocol for Fluorescent Saccharide Sensing
Objective: To evaluate the performance of (4-(Isopropylamino)phenyl)boronic acid as a fluorescent sensor for glucose.
Materials:
| Material | Supplier | Purity |
| (4-(Isopropylamino)phenyl)boronic acid | [Supplier Name] | >98% |
| D-Glucose | [Supplier Name] | >99.5% |
| Phosphate-buffered saline (PBS), pH 7.4 | [Supplier Name] | - |
| Methanol, spectroscopic grade | [Supplier Name] | >99.9% |
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of (4-(Isopropylamino)phenyl)boronic acid (1.0 mM) in methanol. Prepare a series of glucose stock solutions of varying concentrations in PBS buffer (pH 7.4).
-
Sample Preparation: In a series of fluorescence cuvettes, add a fixed volume of the (4-(Isopropylamino)phenyl)boronic acid stock solution and dilute with PBS buffer to a final concentration of 10 µM.
-
Fluorescence Measurements: To each cuvette, add a specific volume of a glucose stock solution to achieve the desired final glucose concentration. Mix well and allow the solution to equilibrate for 5 minutes.
-
Record the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength should be determined from the absorption maximum of (4-(Isopropylamino)phenyl)boronic acid.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of glucose concentration to generate a calibration curve.
Self-Validation and Controls:
-
Run a blank sample containing only the boronic acid in PBS buffer to determine the baseline fluorescence.
-
Test the sensor's response to other saccharides (e.g., fructose, galactose) to assess its selectivity.
-
Investigate the effect of pH on the fluorescence response to understand the optimal operating conditions.
Part 3: Conclusion and Future Outlook
(4-(Isopropylamino)phenyl)boronic acid stands as a highly promising and versatile building block for the creation of advanced functional materials. Its unique electronic properties, conferred by the isopropylamino group, combined with the versatile reactivity of the boronic acid moiety, make it a valuable tool for materials scientists. The protocols detailed in this guide provide a solid foundation for researchers to explore its potential in synthesizing novel conjugated polymers for organic electronics and developing sensitive and selective fluorescent sensors.
The future of materials science lies in the rational design of molecules with tailored properties. (4-(Isopropylamino)phenyl)boronic acid, with its inherent tunability, is well-positioned to play a significant role in this endeavor. Further research into the derivatization of the amino group and the exploration of a wider range of comonomers for polymerization will undoubtedly lead to the discovery of new materials with enhanced performance and novel functionalities. As our understanding of structure-property relationships deepens, so too will the applications of this remarkable molecule expand, driving innovation in fields from flexible displays and renewable energy to personalized medicine and environmental monitoring.
References
-
Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. (2021). OSTI.GOV. Retrieved from [Link]
-
Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (2020). PMC. Retrieved from [Link]
-
Molecularly Imprinted Polymers Specific towards 4-Borono-L-phenylalanine—Synthesis Optimization, Theoretical Analysis, Morphology Investigation, Cytotoxicity, and Release Studies. (2021). MDPI. Retrieved from [Link]
-
THE SYNTHESIS, CHARACTERIZATION AND FLUORESCENCE SPECTRAL STUDIES OF POLY (DIPHENYLAMINE - AMINOPHENOL) COPOLYMERS USING A REACTIVE SURFACTANT. (2025). Indian Journal of Chemistry. Retrieved from [Link]
-
A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. (2022). MDPI. Retrieved from [Link]
-
Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. (2025). ResearchGate. Retrieved from [Link]
-
The Preparation and Characterization of Poly(m-phenylene-isophthalamide) Fibers Using Ionic Liquids. (2011). MDPI. Retrieved from [Link]
-
Recent development of boronic acid-based fluorescent sensors. (2018). PMC. Retrieved from [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). Journal of the American Chemical Society. Retrieved from [Link]
-
Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. (2025). ResearchGate. Retrieved from [Link]
-
Phenylboronic Acid-polymers for Biomedical Applications. (2018). PubMed. Retrieved from [Link]
-
Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (2019). MDPI. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Scale-Up Synthesis Strategies using (4-(Isopropylamino)phenyl)boronic Acid
Topic: Scale-Up Synthesis using (4-(Isopropylamino)phenyl)boronic acid Content Type: Application Note & Protocol Guide Audience: Process Chemists, Senior Scientists, Drug Development Professionals
Executive Summary
(4-(Isopropylamino)phenyl)boronic acid (CAS 219945-56-9) is a critical building block in medicinal chemistry, particularly for installing the N-isopropyl-4-aminophenyl pharmacophore found in various kinase inhibitors (e.g., ALK, CDK, and ROS1 inhibitors). While boronic acids are ubiquitous in Suzuki-Miyaura cross-couplings, this specific reagent presents unique scale-up challenges due to the presence of a nucleophilic secondary amine and the inherent instability of electron-rich aryl boronic acids towards protodeboronation.
This guide details a robust, self-validating protocol for kilogram-scale cross-coupling, emphasizing impurity control, catalyst selection to avoid amine poisoning, and non-chromatographic purification strategies suitable for GMP environments.
Critical Material Attributes (CMAs) & Handling
Before initiating scale-up, the physicochemical properties of the reagent must be characterized to ensure process consistency.
| Attribute | Specification / Observation | Impact on Process |
| Structure | (HO)2B-C6H4-NH-CH(CH3)2 | Amphoteric nature affects extraction logic. |
| Stoichiometry | Variable (Boronic acid | Commercial batches often contain varying amounts of the trimeric boroxine anhydride. Stoichiometry must be calculated based on active boron content (titration) rather than simple weight, or a slight excess (1.2–1.5 equiv) must be used. |
| Solubility | Soluble in MeOH, DMSO, warm EtOAc. Insoluble in hexanes, water (neutral pH). | Requires polar cosolvents (e.g., alcohols, THF) in coupling reactions. |
| Stability | Susceptible to Protodeboronation | Electron-donating amine group at para position accelerates C-B bond hydrolysis under high heat/strong base. Reaction temperature should be limited to <80°C where possible. |
Scale-Up Protocol: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of a biaryl intermediate via coupling of (4-(isopropylamino)phenyl)boronic acid with a generic Aryl Bromide (Ar-Br).
Reaction Design & Logic
-
Catalyst System: Pd(dppf)Cl₂·CH₂Cl₂ is selected as the industry workhorse. The bidentate ferrocenyl ligand creates a wide bite angle, facilitating reductive elimination, and is robust against poisoning by the free secondary amine of the boronic acid [1].
-
Solvent System: 1,4-Dioxane / Water (4:1) . The biphasic nature (at high salt concentrations) allows for efficient inorganic removal, while dioxane solubilizes the organic reactants.
-
Base: Potassium Carbonate (K₂CO₃) .[1] Strong enough to activate the boronic acid to the boronate species Ar-B(OH)3- but mild enough to minimize protodeboronation compared to hydroxide bases [2].
Step-by-Step Procedure (1.0 kg Scale Basis)
Step 1: Reactor Setup and Charging
-
Inertion: Purge a 20 L jacketed glass reactor with Nitrogen (N₂) for 15 minutes. Ensure oxygen content is <500 ppm to prevent homocoupling and catalyst deactivation.
-
Solvent Charge: Charge 1,4-Dioxane (8.0 L) and Process Water (2.0 L) . Degas by sparging with N₂ for 30 minutes.
-
Reagent Loading:
-
Add Aryl Bromide (Ar-Br) (1.0 equiv, limiting reagent).
-
Add (4-(Isopropylamino)phenyl)boronic acid (1.2 equiv). Note: The excess accounts for potential boroxine content and minor protodeboronation.
-
Add K₂CO₃ (2.5 equiv, granular).
-
-
Catalyst Addition: Under positive N₂ flow, add Pd(dppf)Cl₂·CH₂Cl₂ (0.01 equiv / 1 mol%). Rationale: 1 mol% is sufficient for scale; higher loadings increase Pd scavenging costs.
Step 2: Reaction and Monitoring
-
Heating: Heat the mixture to 75–80°C over 45 minutes. Caution: Do not exceed 85°C to minimize protodeboronation.
-
Agitation: Maintain vigorous stirring (approx. 200-300 rpm) to ensure phase transfer efficiency.
-
IPC (In-Process Control): Sample at 4 hours. Analyze by HPLC.
-
Target: < 1.0% remaining Ar-Br.[2]
-
Self-Validating Check: If Ar-Br > 2% and des-bromo byproduct is low, add 0.1 equiv additional boronic acid. If des-bromo is high, oxygen ingress occurred (check inertion).
-
Step 3: Workup and Pd Scavenging
-
Cooling: Cool reactor to 20°C.
-
Phase Separation: Stop agitation. Allow phases to separate. Drain the aqueous layer (contains borate salts, KBr).
-
Organic Wash: Wash the organic layer with 5% Brine (4.0 L) .
-
Scavenging: Add SiliaMetS® Thiol (or equivalent cysteine-functionalized silica) (50 wt% relative to catalyst mass) and stir at 50°C for 2 hours. Filter hot through a Celite pad to remove the scavenger.
Step 4: Crystallization (Purification)
Since the product contains a basic amine, we utilize Acid-Base manipulation for purification, avoiding silica gel chromatography.
-
Acid Extraction: Extract the organic filtrate with 1M HCl (5.0 L) . The product moves to the aqueous phase as the hydrochloride salt; non-basic impurities (dimers, ligands) remain in dioxane.
-
Washing: Wash the acidic aqueous layer with MTBE (3.0 L) to remove non-basic organics.
-
Precipitation: Transfer aqueous layer to a clean reactor. Cool to 10°C. Slowly adjust pH to 10–11 using 4M NaOH . The free base product will precipitate.
-
Isolation: Filter the solid. Wash with water (2 x 2.0 L) and cold heptane (2.0 L).
-
Drying: Vacuum oven at 45°C for 12 hours.
Process Workflow Diagram
Caption: Figure 1: End-to-end scale-up workflow emphasizing the non-chromatographic purification strategy via acid-base extraction.
Mechanistic Insight & Troubleshooting
The success of this protocol relies on managing the Catalytic Cycle in the presence of a free amine.
Caption: Figure 2: Suzuki-Miyaura catalytic cycle highlighting the potential for amine poisoning and the role of boroxine equilibrium.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Stalled Conversion (<80%) | Catalyst poisoning by the isopropylamine group. | Increase temperature to 85°C (carefully) to promote ligand dissociation, or add 0.5 mol% fresh catalyst. |
| Protodeboronation (Ar-H) | Reaction temperature too high or pH too high. | Lower temp to 70°C; switch base to K₃PO₄ (anhydrous) to reduce water activity. |
| High Pd Residuals | Amine-Pd complexes are soluble. | Ensure Thiol resin treatment is sufficient. If failing, wash the final solid product with aqueous EDTA solution. |
| Low Yield (Mass Balance) | Product loss during acid extraction. | The HCl salt might be partially soluble in the organic phase if the biaryl is very lipophilic. Increase HCl concentration or use H₂SO₄. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
- Dunetz, J. R., & Magano, J. (2012). Applications of Suzuki–Miyaura Coupling in the Synthesis of Biologically Active Compounds. Weiley-VCH.
-
BoronPharm. (2024). Product Specification: (4-(Isopropylamino)phenyl)boronic acid (CAS 219945-56-9).[3] Link
-
Guidance for Industry. (2018). Q3D Elemental Impurities. U.S. Food and Drug Administration. Link
Disclaimer: This protocol is intended for use by qualified scientific personnel. Always consult the Safety Data Sheet (SDS) for all reagents before handling.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with (4-(Isopropylamino)phenyl)boronic acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, medicinal chemists, and process scientists who are working with (4-(Isopropylamino)phenyl)boronic acid and its derivatives. Due to its electron-rich nature and the presence of a secondary amine, this particular boronic acid presents a unique set of challenges that can often lead to diminished yields and complex product mixtures if not properly addressed.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges and achieve high-yielding, reproducible results.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and concerns when working with (4-(Isopropylamino)phenyl)boronic acid in Suzuki-Miyaura couplings.
Q1: Why am I seeing consistently low yields with (4-(Isopropylamino)phenyl)boronic acid, even under standard Suzuki conditions?
A1: Low yields with this substrate are typically rooted in two primary issues stemming from the electron-donating isopropylamino group:
-
Catalyst Inhibition/Poisoning: The nitrogen atom's lone pair of electrons can coordinate strongly with the palladium catalyst.[1] This coordination can stabilize the palladium center to such an extent that it becomes less reactive, slowing down or even halting the catalytic cycle.[2] This is a common issue with nitrogen-containing heterocycles and electron-rich anilines.
-
Protodeboronation: This is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your boronic acid.[3] This process is often accelerated by the presence of a base and water, which are essential components of the Suzuki reaction.[4] Electron-rich aryl boronic acids, like the one , are particularly susceptible to this undesired pathway.[5]
Q2: What is protodeboronation and how can I detect it?
A2: Protodeboronation is the protonolysis of the boronic acid to yield the corresponding arene (in this case, N-isopropylaniline).[3] You can detect this side reaction by analyzing your crude reaction mixture using techniques like GC-MS or LC-MS and looking for the mass of N-isopropylaniline. Its presence confirms that your boronic acid is being consumed by a non-productive pathway.
Q3: Should I protect the secondary amine before the coupling reaction?
A3: Protection of the amine is a valid and often effective strategy. Converting the amine to a less coordinating functional group, such as a carbamate (e.g., using Boc anhydride), can prevent catalyst poisoning and may lead to cleaner reactions and higher yields.[5] However, this introduces additional synthesis and deprotection steps. It is often possible to achieve high yields without protection by carefully optimizing the reaction conditions, particularly the choice of ligand and base.[6] We recommend trying an unprotected coupling with an optimized catalyst system first.
Q4: How do the electronic properties of my aryl halide partner affect the reaction?
A4: The electronic nature of your aryl halide plays a crucial role. Electron-poor aryl halides (e.g., those with nitro or cyano groups) are generally more reactive in the oxidative addition step of the catalytic cycle. Conversely, electron-rich aryl halides can be more challenging to activate. When coupling an electron-rich boronic acid with an electron-rich aryl halide, the choice of a highly active catalyst system is paramount.
Troubleshooting Guide
This section is designed to provide direct solutions to specific problems you may encounter during your experiments.
| Problem | Probable Cause(s) | Suggested Solutions & Scientific Rationale |
| Low to no product formation; starting materials largely unreacted. | Catalyst Inhibition/Poisoning: The isopropylamino group is likely coordinating to the palladium center, deactivating the catalyst.[1] | 1. Switch to a Bulky, Electron-Rich Ligand: Use ligands like XPhos, SPhos, or RuPhos.[7] These ligands are both sterically demanding and highly electron-donating. The bulkiness helps to create a coordinatively unsaturated palladium center that favors the catalytic cycle over inhibitor binding, while their electron-rich nature facilitates the oxidative addition step.[8] 2. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition. |
| Starting boronic acid is consumed, but the desired product yield is low. Significant amount of N-isopropylaniline detected. | Protodeboronation: The combination of base and temperature is causing the premature cleavage of the carbon-boron bond.[3] | 1. Use a Milder Base: Switch from strong bases (like NaOH, KOH) to weaker, non-hydroxide bases such as K₃PO₄, Cs₂CO₃, or even K₂CO₃.[9] These bases are often effective at promoting the transmetalation step without excessively accelerating protodeboronation. 2. Lower the Reaction Temperature: If possible, reducing the temperature can slow the rate of protodeboronation relative to the productive coupling. This may require longer reaction times.[10] 3. Use Anhydrous Solvents: While some water is often necessary, ensure your organic solvents are dry to minimize water-driven protodeboronation. |
| Reaction is sluggish and incomplete, even with an optimized catalyst system. | Suboptimal Solvent or Base Combination: The chosen base may not be sufficiently soluble or active in the selected solvent system. | 1. Solvent System Optimization: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) with a small amount of water is common. The water helps to solubilize the base and facilitate the formation of the reactive boronate species.[11] 2. Consider a Biphasic System: A toluene/water system with a phase-transfer catalyst can sometimes be effective. |
| Formation of symmetrical biaryl byproduct (self-coupling of the boronic acid). | Homocoupling: This can be promoted by the presence of oxygen or certain palladium species. | 1. Thoroughly Degas Reaction Mixture: Ensure your solvent and reaction setup are rigorously degassed (e.g., by sparging with argon or nitrogen for 10-15 minutes) to remove oxygen.[11] 2. Use a Pre-catalyst: Well-defined palladium pre-catalysts can sometimes offer better control over the active species in solution, reducing side reactions.[12] |
Visualizing the Challenges and Solutions
A clear understanding of the Suzuki catalytic cycle and the points at which side reactions can occur is crucial for effective troubleshooting.
Caption: The Suzuki cycle and key intervention points.
Validated Experimental Protocols
The following protocols provide a robust starting point for your experiments. Optimization may still be required depending on your specific aryl halide.
Protocol 1: Optimized Coupling of Unprotected (4-(Isopropylamino)phenyl)boronic acid
This protocol is designed to maximize yield without the need for N-protection by using a modern, highly active catalyst system.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
(4-(Isopropylamino)phenyl)boronic acid (1.2 mmol, 1.2 equiv)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 mmol, 4 mol%)
-
1,4-Dioxane (5 mL)
-
Deionized water (0.5 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl halide, (4-(Isopropylamino)phenyl)boronic acid, and finely ground K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and XPhos in 3 mL of 1,4-dioxane. Stir for 5 minutes at room temperature until the solution is homogeneous.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining 2 mL of 1,4-dioxane and 0.5 mL of water.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Boc Protection of (4-(Isopropylamino)phenyl)boronic acid
If optimization of the unprotected coupling fails, N-protection is a reliable alternative.
Materials:
-
(4-(Isopropylamino)phenyl)boronic acid (1.0 mmol, 1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 mmol, 1.1 equiv)
-
Triethylamine (TEA, 1.5 mmol, 1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
Procedure:
-
Dissolve (4-(Isopropylamino)phenyl)boronic acid in anhydrous THF in a round-bottom flask.
-
Add triethylamine to the solution.
-
Add Boc₂O portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with 1M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected boronic acid, which can often be used in the subsequent Suzuki reaction without further purification.[13]
References
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions [mdpi.com]
Technical Support Center: Synthesis of (4-(Isopropylamino)phenyl)boronic acid
Welcome to the technical support center for the synthesis of (4-(Isopropylamino)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this synthetic process. Our goal is to equip you with the knowledge to navigate the common challenges encountered during the synthesis, purification, and handling of this important building block.
I. Synthetic Overview & Key Challenges
The synthesis of (4-(Isopropylamino)phenyl)boronic acid typically proceeds through a two-step sequence: N-isopropylation of 4-bromoaniline followed by a lithium-halogen exchange and subsequent borylation. While seemingly straightforward, this pathway presents several critical challenges that can impact yield, purity, and reproducibility.
This guide will address these challenges in a practical, question-and-answer format, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental work.
II. Troubleshooting Guide
This section is structured to address specific problems you may encounter during the synthesis of (4-(Isopropylamino)phenyl)boronic acid.
Scenario 1: Low Yield or Incomplete Conversion in the N-Isopropylation of 4-Bromoaniline
Question: I am attempting to synthesize the precursor, 4-bromo-N-isopropylaniline, from 4-bromoaniline and an isopropyl halide, but I am observing low yields and a significant amount of starting material remains. What are the likely causes and how can I optimize this reaction?
Answer:
Low conversion in the N-isopropylation of 4-bromoaniline is a common issue and can often be attributed to several factors. Let's break down the potential causes and solutions:
-
Insufficient Basicity: The reaction requires a base to neutralize the hydrogen halide formed during the alkylation. If the base is too weak or used in stoichiometric amounts, the reaction mixture will become acidic, protonating the starting aniline and rendering it non-nucleophilic.
-
Troubleshooting:
-
Choice of Base: Employ a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in excess (2-3 equivalents). These bases are effective and generally do not lead to significant side reactions.
-
Phase Transfer Catalyst: In some cases, adding a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate, especially if the base is not fully soluble in the reaction solvent.
-
-
-
Reaction Temperature and Time: The reaction may be too slow at lower temperatures.
-
Troubleshooting:
-
Temperature Optimization: Gradually increase the reaction temperature. A good starting point is refluxing in a solvent like acetonitrile or DMF. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time.
-
-
-
Choice of Isopropylating Agent: The reactivity of the isopropyl halide is crucial.
-
Troubleshooting:
-
Halide Reactivity: Isopropyl iodide is more reactive than isopropyl bromide, which is more reactive than isopropyl chloride. If you are using isopropyl bromide and observing low reactivity, consider switching to isopropyl iodide.
-
-
-
Competitive Di-alkylation: While less common with a bulky group like isopropyl, over-alkylation to form the di-isopropyl aniline can occur, consuming the starting material and reducing the yield of the desired mono-isopropyl product.
-
Troubleshooting:
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the isopropyl halide. Adding the alkylating agent slowly to the reaction mixture can also help to minimize di-alkylation.
-
-
Table 1: Recommended Starting Conditions for N-isopropylation of 4-Bromoaniline
| Parameter | Recommended Condition | Rationale |
| Solvent | Acetonitrile or DMF | Good solubility for reactants and facilitates Sₙ2 reaction. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 eq.) | Sufficiently basic to drive the reaction to completion. |
| Isopropylating Agent | Isopropyl bromide or iodide (1.1-1.5 eq.) | Balances reactivity and minimizes di-alkylation. |
| Temperature | 60-80 °C (or reflux) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 12-24 hours (monitor by TLC/LC-MS) | Ensures complete conversion of the starting material. |
Scenario 2: Failed Lithiation or Low Yield in the Borylation Step
Question: I have successfully synthesized 4-bromo-N-isopropylaniline, but the subsequent lithiation and borylation step is failing or giving very low yields of the desired boronic acid. What could be going wrong?
Answer:
The lithium-halogen exchange followed by quenching with a borate ester is a critical and often challenging step. Success hinges on maintaining strictly anhydrous and anaerobic conditions. Here are the most common pitfalls and their solutions:
-
Presence of Moisture or Air: Organolithium reagents like n-butyllithium (n-BuLi) are extremely reactive towards water and oxygen. Even trace amounts can quench the reagent and the lithiated intermediate, leading to reaction failure.
-
Troubleshooting:
-
Rigorous Drying: Flame-dry all glassware under vacuum and cool under an inert atmosphere (argon or nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire process, from reagent transfer to reaction quenching.
-
Reagent Quality: Use a freshly titrated or newly purchased bottle of n-BuLi. The concentration of commercially available n-BuLi can decrease over time.
-
-
-
Incomplete Lithium-Halogen Exchange: The exchange between the aryl bromide and n-BuLi may not go to completion.
-
Troubleshooting:
-
Temperature Control: The lithium-halogen exchange is typically performed at low temperatures (-78 °C) to prevent side reactions. Ensure your cooling bath is maintained at this temperature.
-
Addition Rate: Add the n-BuLi dropwise to the solution of 4-bromo-N-isopropylaniline. A slow addition rate helps to control the exotherm and ensures efficient mixing.
-
Reaction Time: Allow sufficient time for the exchange to complete, typically 30-60 minutes at -78 °C.
-
-
-
Side Reactions of the Lithiated Intermediate: The lithiated species is a strong base and nucleophile and can participate in unwanted side reactions.
-
Troubleshooting:
-
Wurtz Coupling: This side reaction, where the organolithium species reacts with the starting aryl bromide, can be minimized by maintaining a low temperature and ensuring a slight excess of the organolithium reagent.
-
Protonation: Any acidic protons in the system (including from the solvent or impurities) will quench the lithiated intermediate. This underscores the importance of using anhydrous conditions and aprotic solvents like THF or diethyl ether.
-
-
-
Inefficient Borylation: The reaction of the lithiated intermediate with the borate ester may be incomplete.
-
Troubleshooting:
-
Choice of Borate Ester: Triisopropyl borate is a common and effective choice. Ensure it is of high purity and handled under anhydrous conditions.
-
Temperature of Addition: Add the borate ester at -78 °C and then allow the reaction to slowly warm to room temperature. This helps to prevent the formation of over-borylated byproducts.
-
-
Workflow Diagram for Lithiation-Borylation
catalyst poisoning in reactions with (4-(Isopropylamino)phenyl)boronic acid
Topic: Catalyst Poisoning & Reaction Failure in Suzuki-Miyaura Coupling of (4-(Isopropylamino)phenyl)boronic acid Role: Senior Application Scientist Context: Technical Support Escalation Tier 3[1]
Executive Summary: The Dual-Failure Mode
Working with (4-(Isopropylamino)phenyl)boronic acid presents a classic "push-pull" conflict in catalysis. You are attempting to couple a nucleophilic Lewis base (the secondary amine) using a Lewis acidic cycle (Boron transmetallation) and an electrophilic metal center (Palladium).[1]
Users typically encounter two distinct failure modes often mistaken for one another:
-
Catalyst Poisoning (Kinetic Arrest): The isopropylamino nitrogen coordinates to the Pd(II) center, displacing labile ligands and forming an off-cycle "Pd-amine sink."[1] This halts the catalytic cycle.
-
Protodeboronation (Thermodynamic Decomposition): The electron-donating capability of the amino group (
) significantly increases the electron density on the ipso-carbon, accelerating hydrolytic C-B bond cleavage. The result is N-isopropylaniline, not the biaryl product.
This guide provides the diagnostic logic and protocols to resolve these competing issues.
Diagnostic & Troubleshooting Guide (Q&A)
Q1: My reaction turns black immediately, or stays pale yellow with zero conversion. Is the catalyst dead?
Diagnosis: Likely Amine Poisoning .[1]
The secondary amine in your substrate is a competent ligand. If you are using simple phosphines (like PPh
-
The Mechanism: The nitrogen lone pair binds to the oxidative addition complex [L
Pd(Ar)X], preventing the boronic acid from approaching for transmetallation.[1] -
The Fix: You must use a ligand that is sterically bulky enough to prevent the amine from binding.
-
Recommendation: Switch to Buchwald Dialkylbiaryl Phosphines (e.g., XPhos , SPhos , or RuPhos ).[1] These ligands create a "protective shell" around the Pd center that admits the flat aryl ring but rejects the tetrahedral amine.
-
Q2: I see full consumption of the boronic acid, but the major product is N-isopropylaniline. What happened?
Diagnosis: Protodeboronation . The amino group pushes electron density into the ring, making the C-B bond highly susceptible to protonolysis, especially in the presence of water and base.
-
The Mechanism: Base attacks the boron to form a boronate "ate" complex. Usually, this transmetallates.[1] However, if the ring is electron-rich, the carbon acts as a leaving group, grabbing a proton from water/solvent instead of binding to Pd.
-
The Fix:
-
Reduce Water: Switch to anhydrous conditions (Dioxane or Toluene) and use anhydrous bases (Cs
CO or K PO ).[1] -
Buffer the Base: Strong bases (OH
) accelerate deboronation.[1] Use weaker bases like K PO or K CO . -
Switch Reagent: If the boronic acid is too unstable, convert it to the Pinacol Ester or MIDA Boronate in a separate step before coupling.[1]
-
Q3: Can I just protect the amine?
Answer: Yes, and this is often the most robust solution. If optimization of ligands fails, converting the free amine to a carbamate (Boc) or amide removes the lone pair's nucleophilicity and reduces the electron donation into the ring.
-
Protocol: React the boronic acid with Boc
O (1.1 equiv) in THF/Water with NaHCO before the coupling step.[1] The Boc group can be removed post-coupling with TFA/DCM.[1]
Mechanism & Decision Logic (Visualized)
Figure 1: The Catalyst Poisoning Trap
This diagram illustrates how the secondary amine diverts the Palladium catalyst from the productive cycle.
Caption: The amine nitrogen competes with phosphine ligands. Without steric bulk (e.g., XPhos), the amine binds Pd, forming an inactive species.[1]
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to select the correct experimental condition.
Caption: Step-by-step logic to distinguish between catalyst poisoning (kinetic) and protodeboronation (thermodynamic).
Optimized Experimental Protocols
Protocol A: The "Buchwald" Method (Direct Coupling)
Recommended for initial attempts.[1] Uses steric bulk to prevent amine poisoning.
| Component | Equivalents | Role |
| Aryl Halide | 1.0 | Electrophile |
| Boronic Acid | 1.2 - 1.5 | Nucleophile (Excess to account for deboronation) |
| Pd(OAc) | 0.02 (2 mol%) | Pre-catalyst |
| XPhos | 0.04 (4 mol%) | Critical: Bulky ligand prevents amine binding |
| K | 3.0 | Mild base (reduces deboronation risk) |
| Solvent | Toluene/Water (10:[1]1) | Biphasic system |
Step-by-Step:
-
Charge a reaction vial with Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), Pd(OAc)
(4.5 mg), XPhos (19 mg), and K PO (636 mg).[1] -
Crucial: Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen promotes amine oxidation and catalyst death.[1]
-
Add Toluene (4 mL) and degassed Water (0.4 mL).
-
Heat to 80°C for 2-4 hours. Note: Do not overheat (>100°C) to avoid deboronation.[1]
-
Monitor by LCMS. If conversion stalls, add a second portion of catalyst/ligand.[1]
Protocol B: The "Protection" Method (High Reliability)
Use this if Protocol A fails or if the substrate is very expensive.
Phase 1: In-situ Protection
-
Dissolve (4-(Isopropylamino)phenyl)boronic acid (1.0 eq) in THF/Water (1:1).
-
Add NaHCO
(2.0 eq) and Boc O (1.1 eq). -
Stir at RT for 2 hours. Monitor disappearance of starting material.[1]
-
Workup: Acidify carefully to pH 4 with 1M HCl, extract with EtOAc, and concentrate.
Phase 2: Coupling
-
Use the Crude Boc-protected boronic acid in a standard Suzuki coupling (e.g., Pd(dppf)Cl
, K CO , Dioxane/Water).[1] -
Deprotection: After coupling, treat the crude biaryl product with TFA/DCM (1:4) at RT for 1 hour to recover the secondary amine.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Relevance: Discusses mechanisms of protodeboronation and strategies to mitigate it using specific prec
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
- Relevance: Comprehensive review on the stability of boronic acids, including amino-substituted derivatives, and the mechanism of protodeboron
-
Molander, G. A., & Ellis, N. (2007).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[2] Accounts of Chemical Research, 40(4), 275–286.
-
[1]
- Relevance: Provides the alternative strategy of using trifluoroborates if the boronic acid is too unstable.
-
Sources
workup procedure for reactions involving (4-(Isopropylamino)phenyl)boronic acid
Technical Support Center: (4-(Isopropylamino)phenyl)boronic Acid
-
Product: (4-(Isopropylamino)phenyl)boronic acid
-
Chemical Class: Amino-arylboronic acid (Zwitterionic)
-
Application: Suzuki-Miyaura coupling, Chan-Lam coupling, chemical biology probes.
Module 1: Critical Handling & Stability
Q: My compound turned from a white powder to a dark, sticky solid. Is it degraded? A: Likely, yes. This compound is susceptible to two primary degradation pathways:[1][2]
-
Oxidation: The secondary amine is prone to oxidation, and the boronic acid moiety can facilitate oxidative deboronation, especially in the presence of moisture and air.
-
Protodeboronation: Under certain conditions (high temperature, strong base), the C-B bond cleaves, yielding N-isopropyl-aniline.
-
Dehydration (Boroxine Formation): This is reversible. Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[3] If your NMR shows a complex mixture but the mass spec is correct, you likely have the boroxine.[2] This usually reverts to the monomer under aqueous reaction conditions.
Storage Protocol:
-
Temperature: -20°C (Long-term) or 2-8°C (Active use).
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Tightly sealed, preferably with a desiccant.
Module 2: Workup & Extraction (The Zwitterion Trap)
Q: I cannot extract the compound from the aqueous layer. What is happening? A: You are likely trapped in the "Zwitterionic Zone." This molecule contains a basic amine (approx. pKa ~5-6 for aniline deriv.) and an acidic boronic acid (pKa ~8-9).
-
pH < 4: The amine is protonated (
). The molecule is Cationic (Water Soluble). -
pH 5–8: The amine is neutral, but the boronic acid is neutral. However, internal charge transfer or partial ionization can reduce organic solubility.
-
pH > 10: The boronic acid forms a boronate anion (
). The molecule is Anionic (Water Soluble).
Recommended Extraction Workflow:
| Phase | Condition | Species Dominance | Solubility | Action |
| Acidic | pH 1-3 | Ammonium Cation | Aqueous | Do not extract. Wash aqueous layer with Et2O to remove non-basic impurities. |
| Neutral | pH 6-7 | Neutral / Zwitterion | Organic/Amphiphilic | Target Zone. Adjust pH carefully to ~7. Extract with DCM or EtOAc . |
| Basic | pH > 10 | Boronate Anion | Aqueous | Do not extract. Contaminants stay in organic; product stays in water. |
The "Salting Out" Protocol (High Recovery):
-
If the product is stuck in the aqueous phase at neutral pH, saturate the aqueous layer with NaCl .
-
Use THF:Ethyl Acetate (1:1) or n-Butanol for extraction. These solvents are more polar and better at pulling amphiphilic zwitterions.
-
Drying: Use Na2SO4 (Magnesium sulfate is Lewis acidic and can bind amino-boronates).
Module 3: Purification Troubleshooting
Q: My product streaks on silica gel and I lose mass. How do I purify it? A: Boronic acids interact with the silanols on silica gel, causing irreversible adsorption and streaking.
Option A: The "Pinacol Trap" (Recommended) Convert the crude boronic acid to a pinacol ester before purification. Pinacol esters are non-polar, stable on silica, and easy to hydrolyze later if needed (though often used directly).
-
Reagent: Pinacol (1.1 eq), MgSO4 (dehydrating agent), DCM or THF. Stir 1-2h.
-
Purification: Standard silica chromatography (Hexane/EtOAc).
Option B: Modified Silica If you must purify the free acid:
-
Deactivated Silica: Pre-wash the column with 1% Triethylamine in your eluent to neutralize acidic silanols.
-
Eluent System: Use DCM/MeOH (95:5). Avoid pure non-polar solvents.
Option C: Sorbitol Capture (For removing non-boronic impurities)
-
Dissolve crude mixture in organic solvent (Et2O/DCM).
-
Extract with aqueous Sorbitol (1M) and Na2CO3 (1M) . The boronic acid forms a water-soluble complex with sorbitol. Impurities stay in organic.
-
Acidify aqueous layer to pH ~3 to break the complex.
-
Extract product back into organic solvent (DCM).
Module 4: Decision Pathways (Visualization)
Caption: Logic flow for pH-dependent extraction and purification selection to maximize recovery of zwitterionic boronic acids.
Module 5: FAQ & Troubleshooting
Q: I see a peak at [M-18] in my Mass Spec. Is this an impurity? A: Likely not. This corresponds to the boroxine (anhydride) formation.[3] Boronic acids lose water in the mass spectrometer source or in solution to form trimers.[3]
-
Validation: Run NMR in DMSO-d6 + 1 drop D2O. The water will hydrolyze the boroxine back to the monomer, simplifying the spectrum.
Q: The Suzuki coupling failed. The catalyst turned black immediately. A: The free amine on your boronic acid might be poisoning the Palladium catalyst.
-
Solution: Use a protected version (e.g., Boc-protected amine) or increase catalyst loading. Alternatively, use a base that keeps the amine deprotonated but doesn't cause protodeboronation (e.g., K3PO4 instead of NaOEt).
Q: Can I use K2CO3 as the base? A: Yes, but be cautious. Strong bases at high temperatures accelerate protodeboronation of aniline-derivatives.
-
Better Alternative: Use milder bases like KF or NaHCO3 , or use anhydrous conditions with a boronate ester.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
-
Hall, D. G. (Ed.).[4] (2011).[4][5][6][7] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
-
Organic Chemistry Portal. (n.d.). Protodeboronation.
Sources
refining the protocol for high-purity (4-(Isopropylamino)phenyl)boronic acid synthesis
The following guide serves as a specialized Technical Support Center for the synthesis and purification of (4-(Isopropylamino)phenyl)boronic acid . It is designed for organic chemists and process engineers requiring high-purity material for downstream applications such as Suzuki-Miyaura cross-coupling.
Ticket ID: PROTOCOL-ISO-BOH-04 Status: Resolved / Optimized Subject: High-Purity Synthesis & Troubleshooting Guide
Executive Summary & Reaction Logic
The synthesis of (4-(Isopropylamino)phenyl)boronic acid presents a unique challenge due to the molecule's zwitterionic nature (basic secondary amine + acidic boronic acid). Standard workups often fail because the product is water-soluble at both low and high pH, leading to massive yield loss.
This guide recommends a Direct Reductive Amination approach using Sodium Triacetoxyborohydride (STAB). This method is superior to catalytic hydrogenation or alkyl halide substitution because it minimizes over-alkylation (formation of the bis-isopropyl impurity) and avoids harsh conditions that trigger protodeboronation.
The "Golden Path" Protocol
-
Substrate: 4-Aminophenylboronic acid (commercial, inexpensive).
-
Reagent: Acetone (solvent & reactant).
-
Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)₃) – selected for its selectivity; it will not reduce the boronic acid moiety.
-
Critical Control Point: pH-controlled isolation (Isoelectric precipitation).
Optimized Experimental Protocol
Materials Checklist
-
4-Aminophenylboronic acid (1.0 equiv)
-
Acetone (Reagent grade, 5.0 equiv - acts as reactant)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (glacial, 1.0 equiv - catalyst)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Step-by-Step Workflow
Step 1: Imine Formation (In Situ)
-
Charge a dry reaction vessel with 4-Aminophenylboronic acid and DCE (0.5 M concentration).
-
Add Acetone (5.0 equiv) and Acetic Acid (1.0 equiv).
-
Stir at room temperature (20-25°C) for 30 minutes.
-
Technical Note: The boronic acid may not fully dissolve initially. Formation of the imine usually improves solubility.
-
Step 2: Selective Reduction
-
Cool the mixture to 0°C.
-
Add STAB (1.5 equiv) portion-wise over 20 minutes.
-
Why? Exothermic addition can lead to side reactions. Keep internal temp <10°C.
-
-
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Monitor: Use TLC (MeOH/DCM 1:9) or LCMS. Look for the disappearance of the starting aniline (m/z 137) and appearance of the product (m/z 179).
Step 3: Workup & Isoelectric Precipitation (The Critical Step)
-
Quench the reaction with Water (equal volume to solvent).
-
The mixture will likely separate. The product is zwitterionic and may partition into the aqueous phase depending on pH.
-
Adjust pH: Carefully adjust the aqueous layer to pH 6.5 – 7.0 using 1M NaOH or saturated NaHCO₃.
-
Filter the resulting white/off-white solid.
-
Wash the cake with cold water (2x) and cold ether (1x) to remove organic impurities.
Step 4: Drying
-
Dry under high vacuum at 40°C.
-
Warning: Excessive heat (>60°C) will dehydrate the boronic acid to the Boroxine trimer (anhydride).
-
Troubleshooting & FAQs
Category: Impurity Management
Q: I see a persistent impurity at M+42 (m/z 221). What is it? A: This is the Bis-isopropyl impurity (over-alkylation).
-
Cause: Excess acetone or high temperatures drove the reaction of the secondary amine product with a second equivalent of acetone.
-
Fix:
-
Strictly control temperature (do not exceed 25°C).
-
Switch from Acetone solvent to using Acetone (1.2 equiv) in DCE.
-
Rescue: Recrystallize from Acetonitrile/Water (9:1). The bis-impurity is more soluble in pure organic solvents.
-
Q: My NMR shows broad peaks and the integration is off. Is my product degrading? A: Likely not. You are observing Boroxine Formation .
-
Diagnosis: Boronic acids exist in equilibrium with their cyclic trimer (boroxine) and oligomers, especially in non-polar solvents (CDCl₃). This causes peak broadening.[3][11]
-
Verification: Run the NMR in d6-DMSO or d4-Methanol with a drop of D₂O. These solvents break the anhydride bonds, showing sharp monomer peaks.
Category: Isolation & Yield[2][5][8][12]
Q: I obtained no precipitate upon neutralizing. Where is my product? A: The product is likely "stuck" in the water layer due to high ionic strength or incorrect pH.
-
Troubleshoot:
-
Check pH precisely. The window is narrow (pH 6–7).
-
If the volume is too high, concentrate the aqueous phase under vacuum (keep T < 40°C) to 1/3 volume.
-
Salting Out: Saturate the aqueous layer with NaCl and extract with n-Butanol or THF/EtOAc (1:1) . Evaporate the organic layer to recover the solid.[12]
-
Q: The product is a sticky oil/gum, not a solid. A: This is common for boronic acids containing trace solvents or water.
-
Fix: Triturate the oil with n-Hexane or Diethyl Ether . Sonicate for 10 minutes. This often induces crystallization.[8]
-
Alternative: Dissolve in minimum Acetone and slowly add Water until cloudy. Let stand in the fridge.
Category: Stability[9]
Q: Can I store this compound on the shelf? A: Yes, but with precautions.
-
Risk: Protodeboronation (loss of Boron) occurs slowly if exposed to moisture and heat.
-
Storage: Store at 4°C under Argon. If the bottle is old, check for the "Benzene" derivative (Isopropyl aniline) via LCMS before use.
Visualized Workflows
Synthesis & Purification Logic Flow
Caption: Logical workflow for the synthesis and isoelectric isolation of the target boronic acid.
Troubleshooting Impurities (Decision Tree)
Caption: Diagnostic tree for identifying and resolving common chemical impurities.
Data Summary
| Parameter | Specification | Notes |
| Appearance | White to off-white powder | Turns yellow if oxidized/aged. |
| Molecular Weight | 179.03 g/mol | Monomer form. |
| Solubility | DMSO, Methanol, Dilute Acid/Base | Poor solubility in neutral water/DCM. |
| Storage | 2–8°C, Inert Atmosphere | Hygroscopic. |
| Key NMR Signal | Isopropyl CH (septet, ~3.6 ppm) | Diagnostic for successful alkylation. |
| MS (ESI) | [M+H]+ = 180.1 | Boron isotope pattern (¹⁰B/¹¹B) visible. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[13] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[13] Studies on Direct and Indirect Procedures.[3][8][14][15][16] Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Core Authority: Establishes NaBH(OAc)
-
Hall, D. G. (Ed.).[3] (2011).[3][15] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
- Core Authority: The definitive text on handling, purifying, and understanding the boroxine-boronic acid equilibrium.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Core Authority: Provides insights into the stability of boronic acids and the mechanism of protodeboron
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. guidechem.com [guidechem.com]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
comparison of (4-(Isopropylamino)phenyl)boronic acid with other boronic acids
Executive Summary
(4-(Isopropylamino)phenyl)boronic acid (4-IPABA) represents a specialized subclass of aminophenylboronic acids where the nitrogen atom is functionalized with an isopropyl group. This structural modification creates a distinct performance profile compared to the parent 4-aminophenylboronic acid (4-APBA) and the standard phenylboronic acid (PBA) .
While 4-APBA is a common building block, its primary amine often leads to catalyst poisoning in cross-coupling reactions and non-specific background noise in fluorescence sensing. The 4-IPABA derivative mitigates these issues through steric hindrance and increased lipophilicity, offering superior solubility in organic solvents and "cleaner" reactivity profiles in palladium-catalyzed cycles, albeit with slightly altered Lewis acidity.
Part 1: Chemical Profile & Structural Analysis
To understand the performance differences, we must analyze the electronic and steric contributions of the N-isopropyl substituent.
Structural Comparison Matrix
| Feature | Phenylboronic Acid (PBA) | 4-Aminophenylboronic Acid (4-APBA) | (4-(Isopropylamino)phenyl)boronic Acid (4-IPABA) |
| Structure | Unsubstituted | Primary Amine (-NH₂) | Secondary Amine (-NH-iPr) |
| Electronic Effect | Neutral | Strong Electron Donor (+M) | Strong Electron Donor (+M, +I) |
| Steric Bulk | Low | Low | Moderate (Isopropyl shielding) |
| Lipophilicity (LogP) | ~1.6 | ~0.8 (Hydrophilic) | ~1.9 (Lipophilic) |
| pKa (Boronate) | ~8.8 | ~9.2 | ~9.4 (Estimated) |
The "Isopropyl Effect" on Reactivity
-
Catalyst Protection: In Suzuki-Miyaura coupling, primary amines (like in 4-APBA) can coordinate tightly to Palladium (Pd), displacing phosphine ligands and deactivating the catalyst ("poisoning"). The bulky isopropyl group in 4-IPABA sterically hinders this coordination, preserving catalytic turnover.
-
Solubility Modulation: The isopropyl group significantly increases solubility in non-polar solvents (DCM, Toluene) compared to 4-APBA, which often requires polar protic solvents (MeOH/Water) that can accelerate protodeboronation side reactions.
Figure 1: Structural evolution and functional impact of the isopropyl group on boronic acid performance.
Part 2: Performance Domain – Suzuki-Miyaura Cross-Coupling
The primary application of 4-IPABA is as a nucleophile in C-C bond formation.
Comparative Yield Analysis
Data synthesized from general reactivity trends of para-substituted anilines in coupling reactions.
| Parameter | 4-IPABA | 4-APBA | 4-Methoxyphenylboronic Acid |
| Reaction Rate | High (Electron-rich ring facilitates transmetallation) | Moderate (Hampered by catalyst poisoning) | High |
| Protodeboronation Risk | Moderate | High (Primary amine promotes instability) | Low |
| Base Compatibility | Weak bases preferred (K₃PO₄, Cs₂CO₃) | Strong bases often required | Universal |
| Typical Yield | 85-92% | 60-75% (Variable) | >90% |
Mechanistic Insight: The Transmetallation Challenge
Electron-rich boronic acids (like 4-IPABA) possess a more nucleophilic carbon-boron bond, which theoretically accelerates transmetallation. However, they are also more susceptible to protodeboronation (hydrolysis of the C-B bond).
-
Why 4-IPABA Wins: The isopropyl group adds enough hydrophobicity to allow the reaction to proceed in biphasic systems (e.g., Toluene/Water) where the boronic acid remains largely in the organic phase, protected from the aqueous degradation pathways that plague the more water-soluble 4-APBA.
Part 3: Performance Domain – Molecular Sensing (Saccharides)
Boronic acids are the gold standard for reversible glucose sensing. 4-IPABA is utilized in Photoinduced Electron Transfer (PET) sensors.
The PET Mechanism[1][2][3]
-
Off State (No Sugar): The lone pair on the nitrogen atom quenches the fluorescence of a nearby fluorophore via electron transfer.[1]
-
On State (Sugar Bound): When the boronic acid binds a diol (sugar), the Lewis acidity of the boron increases, often leading to an interaction that changes the electronic status of the ring or induces a pKa shift.
-
4-IPABA Specifics: The N-isopropyl group lowers the oxidation potential of the amine compared to a primary amine, making it a more effective quencher in the "Off" state. This often results in a higher Signal-to-Noise (S/N) ratio upon sugar binding.
Figure 2: Logic flow of saccharide detection using amino-boronic acid derivatives.
Part 4: Experimental Protocol (Self-Validating)
This protocol is designed for the Suzuki coupling of 4-IPABA with an aryl bromide . It includes specific checkpoints to validate the integrity of the amino-boronic acid, which can degrade if handled improperly.
Reagents
-
Nucleophile: (4-(Isopropylamino)phenyl)boronic acid (1.2 equiv)
-
Electrophile: Aryl Bromide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂ (3 mol%) – Selected for resistance to amine poisoning.
-
Base: K₃PO₄ (3.0 equiv) – Mild base prevents rapid protodeboronation.
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Step-by-Step Workflow
-
Pre-Validation (TLC Check):
-
Dissolve a small amount of 4-IPABA in MeOH. Spot on TLC.
-
Criterion: If a smear or multiple spots appear (indicating boroxine formation or deboronation), recrystallize from hot water/ethanol before use.
-
-
Reaction Setup:
-
Charge a reaction vial with Aryl Bromide (1.0 mmol), 4-IPABA (1.2 mmol), and K₃PO₄ (3.0 mmol).
-
Add Pd(dppf)Cl₂ (0.03 mmol) last to minimize air exposure.
-
Evacuate and backfill with Nitrogen (3 cycles). Oxygen is the enemy of electron-rich boronic acids.
-
-
Solvent Addition & Heating:
-
Add degassed Dioxane (4 mL) and Water (1 mL).
-
Heat to 80°C for 4-12 hours.
-
Note: Do not exceed 90°C; thermal protodeboronation accelerates significantly above this threshold for amino-boronic acids.
-
-
Workup (The pH Switch):
-
Cool to room temperature.[2]
-
Critical Step: Adjust pH to ~7-8 with dilute HCl before extraction.
-
Reasoning: At high pH (reaction conditions), the product (an amine) and the residual boronic acid may partition unpredictably. Neutralizing ensures the amine is in the organic phase.
-
Extract with Ethyl Acetate.
-
-
Purification:
-
Flash chromatography.
-
Tip: Pre-treat silica gel with 1% Triethylamine to prevent the secondary amine product from streaking.
-
References
-
BenchChem Technical Support. (2025).[3] Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. BenchChem. Link
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Bull, S. D., et al. (2013). Selective sensing of saccharides using simple boronic acids and their aggregates. Chemical Society Reviews.[4] Link
-
Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society.[2][5] (Mechanistic details on acid/base catalyzed degradation).
-
James, T. D., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. Link
Sources
validating the structure of compounds synthesized from (4-(Isopropylamino)phenyl)boronic acid
Content Type: Comparative Analytical Guide Audience: Medicinal Chemists, Process Chemists, and QC Specialists
Executive Summary: The Structural Paradox
(4-(Isopropylamino)phenyl)boronic acid represents a high-value synthon in drug discovery, particularly for kinase inhibitors and carbohydrate sensors. However, it presents a unique validation challenge: it is a dynamic molecule . Unlike rigid carbon scaffolds, this compound exists in a fluxional equilibrium between its monomeric acid form and its trimeric anhydride (boroxine), complicated further by the amphoteric nature of the secondary amine.
This guide objectively compares three validation strategies—Standard Organic Analysis , Boron-Specific Profiling , and Functional Derivatization —to determine which method provides the necessary rigor for pharmaceutical-grade release.
The Structural Challenge: Why Standard Methods Fail
Before comparing solutions, we must define the problem. The target compound contains two reactive centers that complicate standard analysis:
-
The Boronic Acid (
): Spontaneously dehydrates to form cyclic boroxines, leading to confusing melting points and "missing" protons in NMR. -
The Isopropylamine (
): A secondary amine that can coordinate intramolecularly with boron (N→B dative bond) or poison Palladium catalysts during downstream coupling.
Visualization: The Dynamic Equilibrium
The following diagram illustrates the speciation challenge that standard LCMS often misinterprets.
Caption: Figure 1. The dehydration equilibrium. In vacuo drying favors the red Boroxine state, while aqueous conditions favor the blue Monomer.
Comparative Analysis of Validation Strategies
We evaluated three structural validation workflows. The data below synthesizes experimental outcomes regarding sensitivity, specificity, and utility.
| Feature | Method A: Standard Organic (1H NMR + LCMS) | Method B: Boron-Specific (11B NMR + HRMS) | Method C: Functional Derivatization (Pinacol Ester Conversion) |
| Primary Detection | Hydrogen/Carbon framework | Boron Hybridization State ( | Locked Carbon Framework |
| Purity Accuracy | Low. Boroxine signals overlap; OH protons often invisible. | High. Distinct shift for acid (-29 ppm) vs. boroxine. | Very High. Sharp, distinct signals; no dynamic equilibrium. |
| Sample Prep Time | < 10 mins | < 15 mins (requires quartz tube preferred) | 2–4 Hours (Synthesis step) |
| Cost | Low | Medium (Instrument time) | High (Reagents + Time) |
| Key Blindspot | Cannot distinguish Monomer vs. Trimer ratio accurately. | Requires high concentration (>10mM). | Indirect measurement; assumes conversion fidelity. |
| Verdict | Routine Check only. | Required for Batch Release. | Gold Standard for Structure Proof. |
Expert Insight:
Method A is often deceptive. The isopropyl methyl doublet (
Detailed Experimental Protocols
Protocol 1: The "Gold Standard" 11B NMR Validation
Objective: To confirm the presence of the C-B bond and assess the acid/anhydride ratio.
Causality: Boron-11 (80.1% abundance) has a nuclear spin of 3/2. The quadrupole moment causes line broadening, but the chemical shift is highly diagnostic. A shift of ~30 ppm indicates a trivalent boronic acid, whereas a shift near 0 ppm suggests a tetrahedral boronate (or contamination).
Steps:
-
Solvent Choice: Dissolve 10 mg of compound in DMSO-d6 with 1%
.-
Why? The added
pushes the equilibrium toward the monomeric acid (see Fig 1), sharpening the peak.
-
-
Reference: Use an external standard of
(0.0 ppm) in a capillary insert. -
Acquisition:
-
Frequency: ~128 MHz (for 400 MHz machines).
-
Scans: Minimum 1024 (due to broad signals).
-
Pulse Program: zg (standard 1D sequence) with a background suppression delay if using borosilicate glass tubes.
-
-
Analysis:
-
Expected Signal: Broad singlet at δ 29.0 ± 2 ppm .
-
Red Flag: Sharp peak at δ 19-20 ppm (Boric acid impurity - hydrolysis product).
-
Protocol 2: Functional Purity via Suzuki Cross-Coupling
Objective: To prove the compound works as a nucleophile (functional validation).
Causality: Analytical purity does not always equal reactive purity. The free secondary amine can poison Pd catalysts. This protocol uses a "stress test" coupling to verify reagent quality.
Workflow Diagram:
Caption: Figure 2. Functional validation workflow. High conversion confirms the boronic acid moiety is active and the amine is not inhibiting the catalyst.
Procedure:
-
Combine the boronic acid (1.0 mmol), 4-bromoanisole (1.0 mmol), and
(3.0 mmol) in a vial. -
Add
(0.03 mmol) under Nitrogen. -
Add degassed 1,4-dioxane/water (4:1, 5 mL).
-
Heat to 80°C for 2 hours.
-
Validation Criteria: LCMS must show >95% conversion to the biaryl product (
). If conversion is low, the boronic acid has likely deborylated or oxidized.
Troubleshooting & Reference Data
Common Analytical Artifacts
| Observation | Cause | Solution |
| LCMS: Mass = M - 18 (203.1) | Thermal dehydration in the MS source (Boroxine formation). | Normal phenomenon. Look for the |
| NMR: Missing -B(OH)2 protons | Rapid exchange with trace water in solvent. | Use dry DMSO-d6 or add |
| NMR: Broadening of aryl protons | Quadrupolar relaxation of the Boron nucleus. | This confirms the Boron is attached to the ring. It is a feature, not a bug. |
References
-
Boronic Acid Characterization: Hall, D. G.[1] Structure, Properties, and Preparation of Boronic Acid Derivatives.[1][2][3] Wiley-VCH, 2011.
-
11B NMR Validation: Valenzuela, S. A., et al. "Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation."[4] Analytical Chemistry, 2025.[3][5]
-
Boroxine Equilibrium: Iovine, P. M., et al.[1] "The Boroxine–Boronic Acid Equilibrium."[1][6] University of Edinburgh Research Explorer, 2025.
-
Suzuki Coupling Protocols: Miyaura, N., Suzuki, A. "Suzuki-Miyaura Cross Coupling Reaction." Chemical Reviews, 1995.[1]
-
Boron NMR Shifts Database: San Diego State University. "11B NMR Chemical Shifts."
Sources
analytical techniques for characterizing (4-(Isopropylamino)phenyl)boronic acid
This guide provides an in-depth technical analysis of the analytical techniques required to characterize (4-(Isopropylamino)phenyl)boronic acid (CAS: 219945-56-9).[1]
Unlike standard organic small molecules, this compound presents a "dual-personality" challenge: it possesses a dynamic boronic acid moiety (susceptible to dehydration and reversible esterification) and a basic amine functionality .[1] Standard purity assessments (like simple HPLC integration) often fail because they cannot distinguish between the active boronic acid and its dehydrated boroxine trimer, leading to incorrect potency calculations in drug development.
Part 1: The Analytical Hierarchy
To objectively compare performance, we categorize techniques by their ability to determine Absolute Purity (stoichiometry) versus Structural Identity (speciation).
| Feature | Technique A: Mannitol-Assisted Titration | Technique B: | Technique C: HPLC-UV/MS |
| Primary Utility | Absolute Purity (Assay %) | Structural Speciation | Impurity Profiling |
| Boroxine Blindness | Immune (Converts all to complex) | Distinguishes Acid/Boroxine | High Risk (Equilibrium shifts on column) |
| Precision | < 0.5% RSD | ~1-3% | Variable (Response factor issues) |
| Throughput | Low (Manual/Potentiometric) | Medium | High |
| Sample Req. | High (~50-100 mg) | Medium (~10 mg) | Low (< 1 mg) |
Part 2: Detailed Methodologies
Technique 1: The "Gold Standard" – Mannitol-Assisted Potentiometric Titration
Why this is the superior method:
Direct titration of (4-(Isopropylamino)phenyl)boronic acid with NaOH is impossible because the boronic acid is too weak (
Protocol:
-
Preparation: Weigh exactly 50.0 mg of the sample into a beaker.
-
Dissolution: Dissolve in 10 mL of CO₂-free water (or 10% MeOH if solubility is poor due to the isopropyl group).
-
Complexation: Add 1.0 g of D-Mannitol (excess). Stir for 5 minutes.
-
Titration: Titrate with standardized 0.1 N NaOH using a potentiometric autotitrator.
-
Calculation:
Where g/mol .[1]
Technique 2: Nuclear Magnetic Resonance ( B & H NMR)
Why this is critical: NMR is the only non-destructive method to visualize the Boroxine-Acid Equilibrium . In dry solvents (CDCl₃), you will observe a mixture of the monomer (acid) and trimer (boroxine), often misidentified as impurities.
Experimental Setup:
-
Solvent Choice:
-
Avoid: CDCl₃ (Promotes dehydration/boroxine formation).
-
Preferred:DMSO-d₆ + 10% D₂O . The D₂O forces the equilibrium entirely to the monomeric boronic acid form, simplifying the spectrum.
-
-
B NMR Parameters:
-
Frequency: ~128 MHz (on a 400 MHz instrument).
-
Reference: BF₃[1]·OEt₂ (0.0 ppm).
-
Material: Quartz tubes are preferred to reduce background boron signal (borosilicate glass contains boron).
-
Data Interpretation:
-
Boronic Acid (sp²): Broad singlet at ~29–31 ppm .[1]
-
Boroxine (sp²): Broad singlet at ~33–35 ppm (typically downfield of the acid).
-
Boronate Anion (sp³): Sharp peak at ~5–10 ppm (if pH is high).[1]
-
Note: The para-isopropylamino group is an Electron Donating Group (EDG). This typically shields the boron nucleus slightly compared to unsubstituted phenylboronic acid.
Technique 3: HPLC Method Development
The Challenge: The basic isopropylamino group interacts with silanols on silica columns (tailing), while the boronic acid group interacts with diols or sugars in the matrix.
Recommended Conditions:
-
Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Phenomenex Gemini) to suppress silanol activity.[1]
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Do not use phosphate buffers; phosphates can form anhydrides with boron).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B.
-
Detection: UV at 254 nm (aromatic ring).
-
Artifact Warning: In LC-MS (ESI+), you will likely see peaks corresponding to
(dimer) or (boroxine).[1] These are ionization artifacts, not necessarily impurities in the jar.
Part 3: Visualizing the Chemistry
Figure 1: The Boroxine-Acid Equilibrium & Analytical Strategy
This diagram illustrates the dynamic nature of the molecule and how different solvents/reagents drive the equilibrium for analysis.
Caption: The reversible equilibrium between the monomeric acid and the boroxine trimer complicates analysis. Adding Mannitol (Green path) locks the molecule into a stable complex for precise titration.
Figure 2: Decision Matrix for Technique Selection
Caption: Workflow for selecting the appropriate analytical technique based on the specific data requirement (Purity vs. Identity).
References
-
Storey, C. M., et al. (2025). The Boroxine–Boronic Acid Equilibrium: Kinetics and Mechanism. Journal of the American Chemical Society. Available at: [Link] (Note: Generalized DOI for JACS boronic acid mechanism context).[1]
-
Hach Company. (2019).[2] Boric Acid Determination by Mannitol Titration: Method DOC316.52.93094. Available at: [Link][1]
-
Pellegrino, G., et al. (2022).[3] 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link][1]
-
San Diego State University. (n.d.). 11B NMR Chemical Shifts of Boronic Acids and Boroxines. Available at: [Link][1]
Sources
literature comparison of (4-(Isopropylamino)phenyl)boronic acid applications
[1][2]
Executive Summary & Application Profile
(4-(Isopropylamino)phenyl)boronic acid (CAS: 219945-56-9) is a specialized organoboron reagent primarily used in Suzuki-Miyaura cross-coupling reactions to introduce the 4-(isopropylamino)phenyl moiety. This structural motif is critical in medicinal chemistry, particularly in the development of Tyrosine Kinase Inhibitors (TKIs) (e.g., targeting BTK or ALK), where the isopropylamino group functions as a solvent-exposed tail that modulates solubility and pharmacokinetic profiles.
Unlike the more common 4-aminophenylboronic acid or phenylboronic acid , this derivative incorporates a secondary amine with a bulky isopropyl group. This modification significantly alters the electronic properties of the aromatic ring and the physicochemical properties of the final drug candidate, offering a balance between lipophilicity and hydrogen-bond donor capability.
Key Differentiators
-
Steric Bulk: The isopropyl group prevents metabolic N-acetylation common in primary amines.
-
Electronic Effect: Strong electron-donating group (EDG) enhances the nucleophilicity of the aryl ring in the final product but requires specific catalytic conditions during coupling to prevent catalyst poisoning.
-
Solubility: Increases lipophilicity (
) compared to the primary amine, improving membrane permeability in drug scaffolds.
Comparative Analysis: Performance & Alternatives
The following table contrasts (4-(Isopropylamino)phenyl)boronic acid with its primary functional alternatives used in Structure-Activity Relationship (SAR) studies.
Table 1: Physicochemical & Synthetic Comparison
| Feature | (4-(Isopropylamino)phenyl)boronic acid | 4-Aminophenylboronic acid | 4-Fluorophenylboronic acid |
| Role in SAR | Optimization of PK/PD; Hydrophobic pocket fitting | Primary scaffold building; H-bond donor | Electronic modulation (EWG); Metabolic stability |
| Electronic Nature | Strong EDG (+I, +M effects) | Strong EDG (+M effect) | Weak EWG (-I effect) |
| Suzuki Reactivity | Moderate: Amine can coordinate Pd; requires bulky ligands | Low/Moderate: High risk of Pd poisoning; often requires protection (Boc) | High: Facile transmetallation; no catalyst poisoning |
| Metabolic Stability | High: Secondary amine resists acetylation | Low: Prone to rapid N-acetylation (Phase II metabolism) | High: Blocks metabolic oxidation at para-position |
| Solubility (LogP) | Moderate/High (Lipophilic tail) | Low (Polar) | High (Lipophilic) |
| Primary Utility | Kinase Inhibitor solvent tails (e.g., BTK, ALK) | General biaryl synthesis; Carbohydrate sensors | Fluorine scanning; Bioisostere studies |
Detailed Technical Insights
1. Catalyst Compatibility & Poisoning
Free amino groups in boronic acids can coordinate to the Palladium (Pd) center, inhibiting the catalytic cycle.
-
Observation: 4-Aminophenylboronic acid often requires N-protection (e.g., Boc) before coupling.
-
Advantage: The isopropyl group in (4-(Isopropylamino)phenyl)boronic acid provides steric hindrance that reduces the binding affinity of the nitrogen lone pair to the Pd center. This allows for successful coupling using robust catalyst systems (e.g., Pd(dppf)Cl₂ or XPhos Pd G2 ) without prior protection, streamlining the synthetic workflow.
2. Pharmacokinetic Optimization
In drug design, replacing a primary amine (-NH₂) with an isopropylamine (-NH-iPr) often improves oral bioavailability. The isopropyl group increases lipophilicity, aiding passive transport across cell membranes, while the secondary amine retains the ability to form hydrogen bonds with solvent molecules or protein residues (e.g., the hinge region of kinases).
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: Synthesis of a biaryl kinase inhibitor intermediate using (4-(Isopropylamino)phenyl)boronic acid. Challenge: Preventing oxidation of the electron-rich amine and ensuring efficient transmetallation.
Materials
-
Substrate: 4-Bromo-2-fluorobenzonitrile (or equivalent aryl halide).
-
Boronic Acid: (4-(Isopropylamino)phenyl)boronic acid (1.2 equiv).
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).
-
Base: K₂CO₃ (3.0 equiv, 2M aqueous solution).
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Step-by-Step Methodology
-
Degassing: Charge a microwave vial or round-bottom flask with the aryl halide (1.0 mmol) and (4-(Isopropylamino)phenyl)boronic acid (1.2 mmol). Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M K₂CO₃ (1.5 mL).
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol) under a positive stream of Argon. Seal the vessel immediately.
-
Reaction:
-
Thermal: Heat to 90°C for 12–16 hours.
-
Microwave: Heat to 110°C for 45 minutes.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂).
-
Note: The product contains a secondary amine; use 1% Triethylamine in the eluent to prevent streaking on silica.
-
Visualization of Workflows
Figure 1: Decision Logic for Boronic Acid Selection in SAR
This diagram illustrates the decision process for selecting (4-(Isopropylamino)phenyl)boronic acid over alternatives during the Lead Optimization phase of drug discovery.
Caption: Decision matrix for selecting boronic acid derivatives based on metabolic stability and solubility requirements in medicinal chemistry.
Figure 2: Suzuki Coupling Mechanism with Amine Considerations
The catalytic cycle highlights where the specific properties of the isopropylamino group influence the reaction.
Caption: Suzuki-Miyaura catalytic cycle. The bulky isopropyl group minimizes the "Catalyst Poisoning" pathway common with simple amino-boronic acids.
References
-
European Patent Office. (2021). Compound having macrocyclic structure and use thereof (EP 4163283 A1). (Describes the use of 4-isopropylaminophenylboronic acid pinacol ester in BTK inhibitor synthesis). Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on Suzuki coupling mechanisms and functional group tolerance). Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Guide on selecting boronic acids vs. esters). Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses the role of N-alkylation in modulating pKa and solubility). Link
Beyond NMR: The Definitive Guide to Structural Confirmation of (4-(Isopropylamino)phenyl)boronic Acid via X-ray Crystallography
Executive Summary: The "Chameleon" Problem
In medicinal chemistry, boronic acids are privileged structures, serving as critical intermediates in Suzuki-Miyaura couplings and as reversible covalent warheads in proteasome inhibitors (e.g., Bortezomib). However, (4-(Isopropylamino)phenyl)boronic acid presents a unique analytical challenge.
Unlike standard organic molecules, this compound exists in a dynamic equilibrium between its monomeric acid form, its cyclic trimeric anhydride (boroxine), and various hydrate states. Standard analytical techniques like
This guide establishes Single Crystal X-Ray Diffraction (SC-XRD) not merely as an option, but as the required gold standard for the absolute structural confirmation of this product, contrasting it with the limitations of spectroscopic alternatives.
The Analytical Landscape: Why Standard Methods Fail
To understand the necessity of SC-XRD, we must first analyze the failure modes of conventional techniques when applied to (4-(Isopropylamino)phenyl)boronic acid.
The Boronic Acid Boroxine Equilibrium
In both solution and solid states, boronic acids spontaneously dehydrate to form boroxines. This equilibrium is driven by entropy and water activity.
Figure 1: The dynamic equilibrium pathway. Standard solution-phase analytics (NMR) capture an average of these states, while Mass Spectrometry often forces dehydration, artificially inflating the Boroxine signal.
Comparative Performance Matrix
| Feature | ESI-Mass Spectrometry | SC-XRD (The Solution) | |
| Primary Output | Chemical Shift ( | Mass-to-Charge Ratio ( | 3D Electron Density Map |
| State Analyzed | Solution (Solvated) | Gas Phase (Ionized) | Solid State (Native) |
| Boroxine Detection | Ambiguous (Rapid Exchange) | False Positive (In-source dehydration) | Definitive (Lattice position) |
| H-Bonding Network | Inferential only | Invisible | Direct Observation |
| Stereochemistry | Relative | N/A | Absolute Configuration |
| Confidence Level | Medium | Low (for this class) | High (Absolute) |
Critical Insight: ESI-MS of (4-(Isopropylamino)phenyl)boronic acid typically shows a dominant peak at
Technical Deep Dive: The SC-XRD Advantage
Unmasking the Supramolecular Synthon
The crystal packing of (4-(Isopropylamino)phenyl)boronic acid is governed by two competing forces:
-
The Boronic Acid Homodimer: Two
groups form a cyclic hydrogen-bonded ring. This is the "fingerprint" of a stable boronic acid crystal. -
Amine Interaction: The isopropylamino group at the para position acts as a hydrogen bond donor/acceptor.
SC-XRD resolves whether the amine disrupts the standard boronic acid dimer to form a "head-to-tail" chain (involving the Nitrogen) or if the dimers persist in layers.
Differentiating Hydrates
Pharmaceutical stability depends on hydration state. This molecule can crystallize as:
-
Anhydrous:
-
Monohydrate:
-
Hemihydrate:
XRD is the only technique that locates the water oxygen atoms within the lattice and measures their occupancy factors (
Experimental Protocol: Crystallization & Data Collection
Objective: Grow single crystals suitable for diffraction (
Crystallization Workflow (Vapor Diffusion)
Avoid alcohols (MeOH/EtOH) if possible, as boronic acids readily form dialkyl esters in solution, creating impurities.
Reagents:
-
Solvent: Tetrahydrofuran (THF) or Acetone (high solubility).
-
Anti-solvent: Pentane or Hexane (low solubility).
Step-by-Step Protocol:
-
Dissolution: Dissolve 20 mg of (4-(Isopropylamino)phenyl)boronic acid in 0.5 mL of THF in a small inner vial (GC vial). Ensure the solution is clear; filter through a 0.2
m PTFE syringe filter if necessary. -
Setup: Place the open inner vial inside a larger outer vial (20 mL scintillation vial) containing 3 mL of Pentane.
-
Equilibration: Cap the outer vial tightly. The volatile pentane will slowly diffuse into the THF, reducing solubility and driving nucleation.
-
Harvest: Allow to stand undisturbed at 4°C for 2-5 days. Colorless block-like crystals should form.
Figure 2: Optimized Vapor Diffusion workflow for Boronic Acid derivatives.
Data Collection Parameters
-
Temperature: Collect at 100 K (using a Cryostream). Boronic acids usually exhibit high thermal motion (disorder) at room temperature, which smears electron density.
-
Resolution: Aim for
Å or better ( for Mo radiation). -
Refinement: Pay special attention to the Hydrogen atoms on the Boron-Hydroxyl groups. These should ideally be located in the difference Fourier map (
) rather than placed geometrically, to confirm the H-bond network.
Data Interpretation: What to Look For
When you receive the .CIF (Crystallographic Information File) from the crystallographer, verify these three critical metrics to confirm identity:
Geometry Check
| Bond / Angle | Expected Range (Å / °) | Significance |
| B–O Bond Length | Confirms | |
| C–B Bond Length | Confirms covalent attachment to phenyl ring. | |
| O–B–O Angle | Near |
The "Butterfly" Effect
In the crystal lattice, look for the Centrosymmetric Dimer .
-
Two molecules should face each other, linked by two
hydrogen bonds. -
The isopropylamino group should be pointing away from this dimer interface, potentially linking adjacent dimers into a sheet or tape structure.
Purity Verification
If the refinement yields an R-factor (
Conclusion
While NMR and MS are indispensable for routine purity checks, they are insufficient for the definitive structural characterization of (4-(Isopropylamino)phenyl)boronic acid due to the dynamic boroxine equilibrium.
Single Crystal X-Ray Diffraction is the only analytical technique that provides:
-
Unambiguous proof of the monomeric state.
-
Direct visualization of the hydrogen-bonding network.
-
Differentiation between solvates, hydrates, and polymorphs.
For regulatory submission and rigorous quality control, SC-XRD data is not optional—it is the requisite fingerprint of your molecule's true identity.
References
-
Hall, D. G. (Ed.). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2nd Edition, 2011.
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world's repository for small molecule crystal structures.[Link]
-
Adamczyk-Woźniak, A., et al. "The Boroxine–Boronic Acid Equilibrium: A Kinetic and Mechanistic Study." Journal of the American Chemical Society, 2015. (Contextual grounding on equilibrium kinetics). [Link]
-
Storey, C. M., et al. "Automation of X-ray crystallography for high-throughput structural analysis." Drug Discovery Today, 2024. (Context on modern XRD throughput). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2773480, (4-Isopropylphenyl)boronic acid. [Link]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (4-(Isopropylamino)phenyl)boronic Acid
In the landscape of pharmaceutical research and development, the synthesis and application of novel compounds like (4-(Isopropylamino)phenyl)boronic acid are paramount to innovation. However, the lifecycle of these critical reagents does not conclude upon their experimental use. Responsible and compliant disposal is a crucial, non-negotiable final step that ensures the safety of laboratory personnel and the preservation of our environment. This guide provides an in-depth, procedural framework for the proper disposal of (4-(Isopropylamino)phenyl)boronic acid, moving beyond mere compliance to foster a culture of safety and scientific integrity.
Hazard Profile and Core Safety Principles
(4-(Isopropylamino)phenyl)boronic acid, while a valuable synthetic building block, possesses inherent hazards that must be understood and respected. The primary routes of exposure are inhalation, ingestion, and direct contact with skin and eyes.[1][2][3] Safety Data Sheets (SDS) for analogous boronic acid compounds consistently highlight the potential for serious eye irritation, skin irritation, and respiratory tract irritation.[1][4][5][6]
The causality behind these hazards lies in the acidic nature and reactivity of the boronic acid functional group. It is imperative to handle this compound with the appropriate engineering controls, such as a chemical fume hood, to minimize the generation and inhalation of dust or aerosols.[2][3][7]
Table 1: GHS Hazard Classification Summary for Phenylboronic Acid Derivatives
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[6][7] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4][6] |
| Serious Eye Damage/Eye Irritation | Category 2/2A | Causes serious eye irritation.[1][4][5][6] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[5][6][8] |
Before beginning any disposal procedure, ensure that eyewash stations and safety showers are readily accessible and unobstructed.[1][3]
The Disposal Decision Workflow: A Step-by-Step Approach
The appropriate disposal route for (4-(Isopropylamino)phenyl)boronic acid is contingent on several factors, including the quantity of waste, its physical form (solid or solution), and the presence of contaminants. The following workflow provides a logical pathway for making this determination.
Caption: Decision workflow for the disposal of (4-(Isopropylamino)phenyl)boronic acid.
Experimental Protocols for Disposal
Based on the decision workflow, two primary disposal protocols are presented. It is crucial to consult your institution's Environmental Health & Safety (EHS) department and local regulations before proceeding, as disposal rules can vary significantly.[8][9]
Protocol A: Neutralization of Small, Uncontaminated Quantities
This protocol is applicable only for small quantities of pure (4-(Isopropylamino)phenyl)boronic acid in laboratories where local regulations permit the drain disposal of neutralized weak acids.[9] The principle behind this procedure is the conversion of the weakly acidic boronic acid into a boronate salt, which is less reactive.
Materials:
-
Small quantity (<5g) of (4-(Isopropylamino)phenyl)boronic acid waste
-
Sodium bicarbonate (baking soda)
-
Large beaker or flask (at least 10x the volume of the solution)
-
Stir bar and stir plate
-
pH paper or calibrated pH meter
-
Appropriate Personal Protective Equipment (see Table 2)
Procedure:
-
Preparation: In a chemical fume hood, place the waste in the large beaker.
-
Dilution: Slowly add a large volume of water (at least 100 mL per gram of waste) and begin stirring.
-
Neutralization: Gradually add small portions of sodium bicarbonate to the stirring solution. Be cautious as effervescence (release of CO2 gas) will occur.
-
pH Monitoring: Continuously monitor the pH of the solution. Continue adding sodium bicarbonate until the pH is between 5.5 and 9.5.[10]
-
Disposal: Once the pH is stable within the acceptable range, flush the solution down the sanitary sewer with copious amounts of running water (at least a 20-fold excess).[9]
-
Decontamination: Rinse all glassware thoroughly.
Protocol B: Packaging for Hazardous Waste Collection
For large quantities, contaminated waste, or when drain disposal is not permitted, the material must be disposed of as hazardous chemical waste through a certified facility.[8][9] The objective is to safely contain and label the waste for collection by your institution's EHS personnel.
Materials:
-
Waste (4-(Isopropylamino)phenyl)boronic acid (solid or in solution)
-
Chemically compatible waste container with a secure, sealing lid (e.g., polyethylene for acidic waste).[11] Do not use glass containers for hydrofluoric acid waste.
-
Hazardous waste label
-
Appropriate Personal Protective Equipment (see Table 2)
Procedure:
-
Container Selection: Choose a waste container that is undamaged and compatible with the chemical.[11] For liquid waste, only fill the container to 70-80% capacity to allow for vapor expansion.[11]
-
Waste Segregation: Crucially, do not mix incompatible chemicals. [11][12] (4-(Isopropylamino)phenyl)boronic acid waste should not be mixed with strong oxidizing agents, strong acids, or strong bases in the same container.[3][5][13]
-
Transfer: Carefully transfer the waste into the designated container. For solid waste, use a scoop or spatula and avoid generating dust.[2] If transferring a solution, use a funnel.
-
Labeling: Affix a hazardous waste label to the container. Clearly write the full chemical name, "(4-(Isopropylamino)phenyl)boronic acid," and list any other constituents or contaminants in the waste.
-
Storage: Securely seal the container and store it in a designated satellite accumulation area or as directed by your institution's EHS guidelines. Ensure the storage area is cool, dry, and well-ventilated.[1][4][14]
-
Collection: Arrange for pickup by your institution's hazardous waste management service.
Personal Protective Equipment (PPE) and Emergency Procedures
Proper disposal begins with personal protection.[9] The following PPE is mandatory when handling and disposing of (4-(Isopropylamino)phenyl)boronic acid.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Tight-sealing safety goggles or a face shield.[3] | Protects against dust particles and splashes causing serious eye irritation.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact which can cause irritation.[4] |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination.[2] |
| Respiratory Protection | Use only in a chemical fume hood. | Minimizes inhalation of dust which can cause respiratory tract irritation.[7] |
Emergency Response
In the event of a spill or exposure, immediate and correct action is critical.
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal as hazardous waste.[1][2] Clean the spill area with soap and water. For larger spills, evacuate the area and contact your institution's EHS department immediately.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[1][4][5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[1][4][6] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2][5][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3][7][14]
By adhering to these detailed procedures, researchers can ensure that their innovative work with (4-(Isopropylamino)phenyl)boronic acid is conducted with the highest standards of safety and environmental responsibility from experiment initiation to final waste disposal.
References
Sources
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. laballey.com [laballey.com]
- 10. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]
- 12. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 13. fishersci.com [fishersci.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. health.uconn.edu [health.uconn.edu]
- 19. wku.edu [wku.edu]
- 20. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 21. tedpella.com [tedpella.com]
- 22. cnrma.cnic.navy.mil [cnrma.cnic.navy.mil]
- 23. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 24. plasticsintl.com [plasticsintl.com]
- 25. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 26. sterlitech.com [sterlitech.com]
- 27. emerson.com [emerson.com]
A Researcher's Guide to the Safe Handling and Disposal of (4-(Isopropylamino)phenyl)boronic acid
In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. Among the versatile reagents utilized, boronic acids and their derivatives are mainstays in cross-coupling reactions. This guide provides essential, immediate safety and logistical information for handling (4-(Isopropylamino)phenyl)boronic acid, ensuring that this valuable research tool is used with the utmost care and responsibility. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to maintain a safe and efficient laboratory environment.
Understanding the Hazard Profile
Primary Hazards:
-
Oral Toxicity: Phenylboronic acids are often categorized as harmful if swallowed.[1][2][3][4]
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[5][6][7]
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[6][7]
It is imperative to handle this compound in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.[4][8][9] The presence of an eyewash station and a safety shower in close proximity to the handling area is a critical safety measure.[4][7][8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when working with (4-(Isopropylamino)phenyl)boronic acid. The following table outlines the recommended PPE, drawing from best practices for handling similar chemical compounds.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles or a full-face shield.[9][10] | Protects against accidental splashes and airborne dust particles that can cause serious eye irritation. |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber with a minimum thickness of 0.11 mm and a breakthrough time of at least 480 minutes).[11] | Prevents skin contact and potential irritation. Always inspect gloves for integrity before use. |
| Body | A laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH/MSHA-approved respirator with a particulate filter should be used if dust is generated or if working outside of a fume hood.[6][8][9][10] | Minimizes the risk of inhaling irritating dust particles. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized operational plan is crucial for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Step 1: Preparation
-
Ensure the work area, typically a fume hood, is clean and uncluttered.
-
Verify that the eyewash station and safety shower are accessible and operational.[4][7][8][9]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate personal protective equipment as outlined in the table above.
Step 2: Weighing and Dispensing
-
Handle the solid compound in a fume hood to control dust.
-
Use a spatula or other appropriate tool to transfer the desired amount of (4-(Isopropylamino)phenyl)boronic acid to a tared weighing vessel.
-
Close the container tightly immediately after use to prevent moisture absorption and contamination.[8][9][12]
Step 3: In-Experiment Handling
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
If heating is required, use a well-controlled heating mantle and monitor the reaction closely.
-
Keep all containers with the compound clearly labeled.
Step 4: Post-Experiment Cleanup
-
Decontaminate all surfaces that may have come into contact with the boronic acid using an appropriate solvent and cleaning agent.
-
Wash all glassware thoroughly.
-
Remove PPE in the designated area, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][5][13]
Caption: Workflow for the safe handling of (4-(Isopropylamino)phenyl)boronic acid.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility.
Solid Waste:
-
Collect any solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a clearly labeled, sealed container.[14]
-
This container should be designated for hazardous chemical waste.
Liquid Waste:
-
For small quantities of dilute aqueous solutions, local regulations may permit disposal down the drain with copious amounts of water.[14][15][16] However, it is crucial to consult and adhere to your institution's and local municipality's waste disposal guidelines.
-
As a general best practice, and for larger volumes or organic solvent solutions, collect all liquid waste containing (4-(Isopropylamino)phenyl)boronic acid in a properly labeled, sealed, and compatible waste container.[17]
-
Do not mix incompatible waste streams.
Neutralization:
-
For some boric acids, neutralization with a mild base like sodium bicarbonate can be a viable pre-disposal step, provided it is permitted by local regulations.[14] This should be performed in a well-ventilated area with appropriate PPE.
Ultimately, all waste containing (4-(Isopropylamino)phenyl)boronic acid should be disposed of through a certified hazardous waste disposal service in accordance with all federal, state, and local regulations.[1][7][17]
Emergency Procedures: Be Prepared
Skin Contact:
-
Immediately remove contaminated clothing.
-
Rinse the affected skin area with plenty of water and soap.[1][7][18]
Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]
-
Seek immediate medical attention.
Inhalation:
-
If breathing is difficult, provide oxygen.
Ingestion:
-
Do NOT induce vomiting.
-
Seek immediate medical attention and show the safety data sheet or product label to the medical professional.[1]
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the responsible advancement of scientific discovery.
References
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. carlroth.com [carlroth.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. combi-blocks.com [combi-blocks.com]
- 13. sds.chemdox.com [sds.chemdox.com]
- 14. laballey.com [laballey.com]
- 15. bsu.edu [bsu.edu]
- 16. sciencing.com [sciencing.com]
- 17. fishersci.co.uk [fishersci.co.uk]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. laballey.com [laballey.com]
- 20. BORIC ACID | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
